Tuftsin diacetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H44N8O8 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4)/t12-,13+,14+,15+,16+;/m1./s1 |
Clave InChI |
VXMJJWSIOFCHAC-GYFKHDNESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Tuftsin Diacetate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin diacetate is the salt form of Tuftsin, a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) with potent immunomodulatory properties.[1][2] Originally identified as a phagocytosis-stimulating factor derived from the Fc domain of immunoglobulin G, Tuftsin has garnered significant interest for its ability to activate phagocytic cells such as macrophages, microglia, and neutrophils.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of this compound, with a focus on its receptor interactions, intracellular signaling cascades, and downstream cellular effects.
Core Mechanism of Action: Receptor Binding and Signaling Cascade
The primary mechanism of action of this compound is initiated by its binding to the cell surface receptor Neuropilin-1 (Nrp1).[3][4][5][6] While early studies suggested other potential receptors, it is now established that Nrp1 is the principal receptor for Tuftsin on immune cells.[3][5][6] Tuftsin has been shown to bind exclusively to Nrp1 and not its homolog, Neuropilin-2.[3]
Upon binding to Nrp1, Tuftsin activates a signaling pathway that is critically dependent on the transforming growth factor-beta (TGF-β) signaling machinery. Nrp1, having a short intracellular domain, acts as a co-receptor and requires association with other transmembrane proteins to transduce intracellular signals. In the context of Tuftsin signaling, Nrp1 partners with the TGF-β receptor 1 (TβR1).[3][6]
This receptor complex initiates the canonical TGF-β signaling pathway, leading to the phosphorylation of the downstream effector protein, Smad3.[1][3] Concurrently, this signaling cascade has been shown to reduce the phosphorylation of Akt, a key component of the PI3K pathway.[1][3] The culmination of this signaling cascade is a shift in the polarization of microglia and macrophages towards an anti-inflammatory M2 phenotype.[3][7]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data related to the binding affinity and effective concentrations of Tuftsin.
Table 1: Binding Affinity of Tuftsin
| Ligand | Receptor/Cell Type | Method | Dissociation Constant (KD) | Reference |
| [3H]Tuftsin | Thioglycollate-stimulated mouse peritoneal macrophages | Scatchard Plot | 5.3 x 10-8 M | [8] |
| Tuftsin | Angiotensin-Converting Enzyme 2 (ACE2) | Surface Plasmon Resonance (SPR) | 460 µM | |
| Tetrameric TKPPR (Tuftsin Antagonist) | Neuropilin-1 | Fluorescence Polarization | Nanomolar range | [5] |
Table 2: Effective Concentrations of Tuftsin and Related Inhibitors
| Compound | Effect | Cell Type | Concentration | Reference |
| Tuftsin | Optimal phagocytosis stimulation | Human Polymorphonuclear Leukocytes (PMNs) | 5 µg/mL | [9] |
| TβR1 Inhibitor | Blockade of Tuftsin-induced effects | Microglia | 10 µM | [3][6] |
| EG00229 (Nrp1 Inhibitor) | Prevention of Tuftsin binding | Microglia | Not specified | [3] |
Key Biological Effects
Beyond the induction of an M2 phenotype, this compound elicits a range of biological effects, primarily centered on the modulation of immune cell function:
-
Stimulation of Phagocytosis: This is the most well-characterized activity of Tuftsin. It enhances the engulfment of particulate matter by phagocytes.
-
Augmentation of Reactive Oxygen Species (ROS) Formation: Tuftsin can increase the production of superoxide and other reactive oxygen species by phagocytes, which is a key mechanism for microbial killing.
-
Enhancement of Cell Motility and Chemotaxis: Tuftsin can stimulate the migration of immune cells towards sites of inflammation or infection.
-
Immunomodulation: Tuftsin can enhance antigen processing and presentation by macrophages, thereby bridging innate and adaptive immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for assessing the binding kinetics of this compound to its receptor, Neuropilin-1.
Experimental Workflow:
Caption: Workflow for SPR-based binding analysis.
Methodology:
-
Immobilization of Neuropilin-1:
-
Recombinant human or mouse Neuropilin-1 is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Nrp1, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of this compound are prepared in the running buffer.
-
Each concentration of this compound is injected over the Nrp1-immobilized surface for a defined association time, followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Western Blot Analysis of Smad3 Phosphorylation
This protocol describes the detection of phosphorylated Smad3 in microglial cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Microglial cells (e.g., BV-2 or primary microglia) are cultured to 70-80% confluency.
-
Cells are serum-starved for a defined period (e.g., 4-6 hours) prior to stimulation.
-
Cells are treated with this compound at various concentrations and for different time points. A positive control (e.g., TGF-β) and an untreated control are included.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad3 (e.g., anti-phospho-Smad3 (Ser423/425)).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total Smad3 to serve as a loading control.
-
The intensity of the phospho-Smad3 bands is quantified using densitometry and normalized to the total Smad3 signal.
-
Flow Cytometry for Microglial M2 Polarization
This protocol details the assessment of M2 polarization in microglia by analyzing the expression of the surface marker CD206.
Methodology:
-
Cell Preparation and Staining:
-
Microglial cells treated with this compound are harvested and washed with FACS buffer (PBS containing 2% FBS).
-
Fc receptors are blocked using an anti-CD16/CD32 antibody.
-
Cells are stained with a fluorescently conjugated antibody against CD206 (a common M2 marker) and a general microglial marker (e.g., CD11b). Isotype controls are used to determine background fluorescence.
-
-
Flow Cytometry Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Cells are gated based on forward and side scatter to exclude debris and doublets.
-
The microglial population is identified based on CD11b expression.
-
The percentage of CD206-positive cells within the CD11b-positive population is quantified.
-
Conclusion
This compound exerts its immunomodulatory effects through a well-defined mechanism of action that begins with binding to Neuropilin-1. This interaction triggers the canonical TGF-β signaling pathway, leading to Smad3 phosphorylation and a subsequent shift towards an anti-inflammatory M2 phenotype in phagocytic cells. The ability of Tuftsin to stimulate phagocytosis, enhance ROS production, and promote cell motility underscores its potential as a therapeutic agent for a variety of conditions involving immune dysregulation. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced biological activities of this intriguing tetrapeptide.
References
- 1. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Biosensor for Determination of Neuropilin-1 with Detection by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic Changes of Microglia/Macrophage M1 and M2 Polarization in Theiler's Murine Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Tetrapeptide Tuftsin: Discovery, History, and Core Functions
This document provides a comprehensive overview of the tetrapeptide Tuftsin, from its initial discovery to its current understanding in the scientific community. It is intended for researchers, scientists, and professionals in drug development who are interested in the immunomodulatory potential of this naturally occurring peptide.
Discovery and History
Tuftsin was discovered in 1970 by Victor A. Najjar and his colleagues at Tufts University, from which it derives its name.[1][2] The initial observation that led to its discovery was the phagocytosis-stimulating effect of a specific fraction of cytophilic gamma-globulin on blood neutrophils.[3] This effect was found to be transient, and pre-incubation of the phagocytic cells with the gamma-globulin rendered the latter inactive, suggesting the involvement of a small, active oligopeptide.[3]
Subsequent research led to the isolation and characterization of this active component as a tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg or TKPR).[1][3][4] It was determined that Tuftsin originates from the Fc-domain of the heavy chain of immunoglobulin G (IgG), specifically from residues 289-292.[1][5]
The release of Tuftsin from its parent IgG molecule is a two-step enzymatic process. An enzyme in the spleen, a tuftsin-endocarboxypeptidase, cleaves the peptide at the C-terminal (arginine end).[3][5] Another enzyme, leukokininase, located on the outer membrane of the phagocytic cell, cleaves it at the N-terminal (threonine end).[3][5] The spleen is the primary organ responsible for producing Tuftsin in mammals.[5] The discovery of a congenital Tuftsin deficiency syndrome, characterized by frequent and severe infections, underscored the physiological importance of this peptide.[3] The mutant peptide in these individuals was identified as Thr-Glu-Pro-Arg.[3]
Structure and Biological Functions
Tuftsin is a basic tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine.[1] Its biological activity is intrinsically linked to its specific amino acid sequence and structure.
The primary functions of Tuftsin are related to the modulation of the immune system, particularly the activity of phagocytic cells such as macrophages, neutrophils, and monocytes.[2][6][7] Its diverse biological activities include:
-
Stimulation of Phagocytosis: Tuftsin significantly enhances the phagocytic activity of macrophages and neutrophils, a key process in the engulfment and elimination of pathogens and cellular debris.[3][6][8]
-
Chemotaxis and Motility: It stimulates the migration and chemotaxis of phagocytic cells, guiding them to sites of infection or inflammation.[6]
-
Immunomodulation: Tuftsin enhances antigen presentation by macrophages, thereby augmenting T-lymphocyte-dependent immune responses.[1][9] It can also increase the number of antibody-forming cells.[3]
-
Bactericidal and Tumoricidal Activities: By activating phagocytes, Tuftsin potentiates their ability to kill bacteria and destroy tumor cells.[3][5][7]
-
Production of Reactive Oxygen Species (ROS): Tuftsin stimulates the production of reactive oxygen compounds in phagocytes, which is a crucial mechanism for killing ingested microorganisms.[1]
-
Augmentation of Tumor Necrosis Factor (TNF): It can enhance the production of TNF, a cytokine involved in systemic inflammation and the host defense against tumors.[1]
Quantitative Data
The following tables summarize the key quantitative data related to Tuftsin's binding affinity and biological activity.
Table 1: Binding Affinity of Tuftsin to Receptors
| Receptor | Ligand | Method | Equilibrium Dissociation Constant (KD) | Cell Type/System | Reference |
| Neuropilin-1 (Nrp1) | Tuftsin | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | Recombinant Human NRP1 | [5][10] |
| ACE2 | Tuftsin | Surface Plasmon Resonance (SPR) | 460 µmol/L | Recombinant Human ACE2 | [5][10] |
| Macrophage Receptor | [3H]Tuftsin | Scatchard Plot | 5.3 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [11] |
| Macrophage Receptor | Tuftsin (unlabeled) | Binding Competition | 5.0 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [11] |
Table 2: Effective Concentrations of Tuftsin for Biological Activities
| Biological Activity | Effective Concentration | Cell Type | Reference |
| Phagocytosis Stimulation | 5 µg/ml | Human Polymorphonuclear Leukocytes (PMNs) | [8] |
| Antigen Processing | 5 x 10-8 M | T-lymphocytes | [1] |
Receptors and Signaling Pathways
Tuftsin exerts its effects by binding to specific receptors on the surface of target cells. While early studies identified specific binding sites on phagocytes, more recent research has identified Neuropilin-1 (Nrp1) as a key receptor for Tuftsin.[5][6][12] Nrp1 is a single-pass transmembrane glycoprotein that acts as a co-receptor for various ligands and is involved in development, immunity, and cancer.[6]
Upon binding to Nrp1, Tuftsin initiates an intracellular signaling cascade. The intracellular domain of Nrp1 is too small to signal independently, so it associates with co-receptors.[6][12] It has been demonstrated that Tuftsin signaling proceeds through the transforming growth factor-beta (TGFβ) pathway .[6][12] Tuftsin binding to Nrp1 leads to the activation of the TGFβ receptor 1 (TβR1), which in turn promotes the phosphorylation of Smad3 and an anti-inflammatory M2 shift in microglia.[6][12]
Caption: Tuftsin signaling through the Nrp1 and TGFβ pathway.
Experimental Protocols
In Vitro Phagocytosis Assay
This protocol is a synthesized methodology based on common practices for assessing the effect of Tuftsin on macrophage phagocytosis.
Objective: To quantify the phagocytic activity of macrophages in the presence or absence of Tuftsin.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
24-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Tuftsin solution (at desired concentrations)
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan beads or fluorescent microspheres)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or cell scraper
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13][14]
-
Serum Starvation: The next day, remove the complete medium and wash the cells with PBS. Add serum-free medium to each well and incubate for 2 hours.[14]
-
Tuftsin Treatment: Add Tuftsin solution to the designated wells at the desired final concentrations (e.g., 5 µg/ml).[8] Include a control group with no Tuftsin.
-
Initiation of Phagocytosis: Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 50:1.[8]
-
Incubation: Incubate the plate for a defined period (e.g., 15-120 minutes) at 37°C.[13] A parallel plate can be incubated at 4°C as a negative control to measure non-specific binding.[15]
-
Termination of Phagocytosis and Washing: Stop the phagocytosis by washing the cells vigorously with ice-cold PBS to remove non-ingested particles. Repeat the washing step 3-5 times.[16] For some protocols, a trypsin treatment may be used to remove surface-bound particles.[8]
-
Quantification:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the ingested fluorescent particles.
-
Flow Cytometry: Detach the cells using a cell scraper or trypsin-EDTA.[16] Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correspond to the phagocytic activity.
-
Caption: Experimental workflow for a Tuftsin phagocytosis assay.
Chemotaxis Assay
Objective: To assess the ability of Tuftsin to act as a chemoattractant for phagocytic cells.
Materials:
-
Phagocytic cells (e.g., neutrophils or macrophages)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts) with a porous membrane
-
Chemoattractant medium (e.g., RPMI with 0.1% BSA)
-
Tuftsin solution
-
Control medium
-
Cell staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Chamber Preparation: Place the porous membrane (e.g., 8 µm pore size for macrophages) in the chemotaxis chamber.
-
Adding Chemoattractant: Add the Tuftsin solution (at various concentrations) to the lower chamber. Use medium without Tuftsin as a negative control and a known chemoattractant as a positive control.
-
Cell Seeding: Resuspend the phagocytic cells in the chemoattractant medium and place them in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. The number of migrated cells is an indicator of the chemotactic activity of Tuftsin.
Logical Diagram of Discovery and Characterization
References
- 1. Tuftsin - Wikipedia [en.wikipedia.org]
- 2. Tuftsin [bionity.com]
- 3. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin | C21H40N8O6 | CID 156080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 6. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro phagocytosis assay [bio-protocol.org]
- 15. media.jax.org [media.jax.org]
- 16. static1.squarespace.com [static1.squarespace.com]
The Role of Tuftsin Diacetate in Macrophage Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin diacetate is the diacetate salt of Tuftsin, a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) that plays a pivotal role in the immune system.[1][2][3] Originally identified as a component of the Fc domain of the immunoglobulin G heavy chain, Tuftsin is a potent immunomodulator that primarily targets and activates phagocytic cells, most notably macrophages.[3][4][5] Its ability to enhance a wide array of macrophage functions, from phagocytosis to tumoricidal activity, has made it a subject of intense research and a promising candidate for immunotherapy and targeted drug delivery.[3][6][7] This technical guide provides an in-depth overview of the mechanisms of Tuftsin-mediated macrophage activation, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Core Mechanism of Action and Signaling Pathways
Tuftsin exerts its effects on macrophages by binding to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. The primary receptor for Tuftsin has been identified as neuropilin-1 (Nrp1).[1][8]
Upon binding to Nrp1, Tuftsin triggers a signaling pathway that involves the transforming growth factor-beta (TGF-β) pathway.[1][8] This interaction leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately contributing to a shift towards an anti-inflammatory M2-like macrophage phenotype in some contexts.[8]
Furthermore, Tuftsin stimulation induces significant changes in transmembrane ion transport. This includes a two-phase change in membrane potential, characterized by initial depolarization followed by hyperpolarization.[9] This process is dependent on extracellular Na+ and is associated with an increase in cytoplasmic Ca2+ concentration, sourced from the extracellular medium through receptor-mediated calcium channels.[9] The rise in intracellular Ca2+ activates non-selective cation channels for Na+ ions, which in turn activates Ca2+-dependent K+ transport.[9]
The following diagram illustrates the primary signaling pathway of Tuftsin in macrophages:
Quantitative Effects on Macrophage Function
The activation of macrophages by this compound leads to measurable changes in their functional capacities. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Type | Tuftsin Concentration | Effect | Reference |
| Phagocytosis | Human Peritoneal Macrophages | 2 x 10⁻⁷ M | Two-fold increase in association with radiolabelled Candida | [10] |
| Murine Peritoneal Macrophages | 111 nM (Km) | Half-maximal stimulation of phagocytosis | [11] | |
| Superoxide Anion Production | Human Peritoneal Macrophages | 2 x 10⁻⁷ M | Two-fold increase in response to Candida | [10] |
| Nitric Oxide (NO) Synthesis | Murine Macrophages | Dose-dependent | Induction of NO synthase expression and NO production | [12] |
| Receptor Binding | Thioglycollate-stimulated Mouse Peritoneal Macrophages | 5.3 x 10⁻⁸ M (KD) | Equilibrium dissociation constant for [³H]tuftsin binding | [13] |
| Thioglycollate-stimulated Mouse Peritoneal Macrophages | ~72,000 | Number of binding sites per macrophage | [13] | |
| Human ACE2 | 460 µmol/L (KD) | Equilibrium dissociation constant for binding | [14][15] | |
| Human NRP1 | 10.65 µmol/L (KD) | Equilibrium dissociation constant for binding | [15] | |
| Interleukin-1 (IL-1) Release | Murine Peritoneal Adherent Cells | Not specified | Significantly higher with PT-conjugated RESA vs. RESA or PT alone (P < 0.05) | [16] |
| I-A Expression | Murine Peritoneal Adherent Cells | Not specified | Highly significant increase with PT-conjugated RESA (P < 0.001) | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on macrophage activation.
Phagocytosis Assay
This protocol is a generalized procedure for assessing the phagocytic activity of macrophages.
Materials:
-
Macrophage cell culture (e.g., murine peritoneal macrophages, J774A.1)
-
24-well plates
-
Fluorescently labeled particles (e.g., fluorescent microspheres, FITC-labeled BSA, or CFSE-labeled cells)[1][17]
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
-
Trypsin-EDTA solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate macrophages (e.g., 5 x 10⁴ cells/well) in 24-well plates and incubate overnight to allow for adherence.[1]
-
Treatment: Wash the cells with PBS and add fresh medium containing the desired concentration of this compound (e.g., 5 µg/ml).[17] Incubate for a specified time (e.g., 15 minutes) at 37°C.[17] Include a control group without Tuftsin.
-
Addition of Phagocytic Targets: Add fluorescently labeled particles to the wells at a specific ratio (e.g., 50:1 particle-to-cell ratio).[17]
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.[1]
-
Washing: Remove non-ingested particles by washing the cells multiple times with cold PBS.
-
Detachment of Surface-Bound Particles (Optional but Recommended): To distinguish between internalized and surface-bound particles, treat the cells with trypsin to detach external particles.[17]
-
Cell Harvesting: Detach the macrophages from the plate using a cell scraper or trypsinization.
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity (indicating the number of ingested particles per cell).[1][17] Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Nitric Oxide (NO) Synthase Assay
This protocol outlines the measurement of NO production by macrophages.
Materials:
-
Macrophage cell culture
-
This compound solution
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (as co-stimulants)[12]
-
Griess Reagent System
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Stimulation: Treat the cells with this compound, alone or in combination with LPS and/or IFN-γ, for a specified period (e.g., 24-48 hours).[12]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Tuftsin Receptor Binding Assay
This protocol describes a method to quantify the binding of Tuftsin to its receptors on macrophages.
Materials:
-
Macrophage cell suspension
-
Radiolabeled Tuftsin (e.g., [³H]tuftsin)[13]
-
Unlabeled this compound
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Prepare a suspension of macrophages in binding buffer.
-
Incubation: In a series of tubes, incubate a fixed number of macrophages with increasing concentrations of radiolabeled Tuftsin. For competition assays, incubate a fixed amount of radiolabeled Tuftsin with increasing concentrations of unlabeled Tuftsin.[13]
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate at 22°C).[13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the cells with bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard plot analysis to determine the equilibrium dissociation constant (KD) and the number of binding sites per cell.[13]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on macrophage activation.
Conclusion and Future Directions
This compound is a well-characterized macrophage-activating agent with a clearly defined mechanism of action involving Nrp1 and subsequent downstream signaling pathways. Its ability to enhance phagocytosis, stimulate the production of inflammatory mediators, and modulate ion transport underscores its potential in various therapeutic applications. The protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the immunomodulatory properties of Tuftsin and its analogues.
Future research may focus on further elucidating the crosstalk between the TGF-β pathway and ion channel modulation, as well as exploring the therapeutic efficacy of Tuftsin-based drug delivery systems in preclinical and clinical settings. The development of more potent and specific Tuftsin analogues could also open new avenues for the treatment of infectious diseases and cancer.
References
- 1. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro activity of novel drug delivery systems containing tuftsin derivatives and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human peritoneal macrophage activity is increased by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuftsin (Thr-Lys-Pro-Arg), a natural modulator of macrophage activity: further studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The macrophage-activating tetrapeptide tuftsin induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 15. news-medical.net [news-medical.net]
- 16. Polytuftsin: its possible effects and mechanism during macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin Diacetate Signaling in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways of Tuftsin diacetate in key immune cells. It is designed to be a valuable resource for researchers and professionals involved in immunology and drug development, offering detailed data, experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways of this compound
This compound, a synthetic analog of the naturally occurring tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), is a potent immunomodulator. It primarily exerts its effects by binding to specific receptors on the surface of immune cells, triggering intracellular signaling cascades that modulate various cellular functions.
Macrophages and Microglia: The Neuropilin-1/TGF-β Axis
In macrophages and microglia, the principal signaling pathway initiated by this compound involves the Neuropilin-1 (Nrp1) receptor and the canonical Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3]
-
Receptor Binding: this compound binds to Nrp1, a single-pass transmembrane protein.[1][2] Nrp1's short intracellular domain necessitates the recruitment of a co-receptor to initiate downstream signaling.[1][2]
-
Co-receptor Association: Upon Tuftsin binding, Nrp1 associates with the TGF-β receptor 1 (TβR1) .[1][2]
-
Canonical TGF-β Pathway Activation: This receptor complex activates the canonical TGF-β signaling cascade, leading to the phosphorylation of Smad3 .[1][2]
-
Downstream Effects: Phosphorylated Smad3 translocates to the nucleus and regulates gene expression, promoting an anti-inflammatory M2 phenotype in macrophages and microglia.[1] This pathway has also been shown to reduce the phosphorylation of Akt , a key component of the PI3K/Akt pathway.[1][2]
Neutrophils
While the precise signaling cascade in neutrophils is less defined, evidence suggests that Tuftsin stimulates phagocytosis and chemotaxis.[4][5] The involvement of the MAPK/ERK pathway is crucial for several neutrophil functions, including the formation of neutrophil extracellular traps (NETs), and it is plausible that Tuftsin signaling interfaces with this pathway to modulate neutrophil activity. Further research is needed to fully elucidate the direct signaling events in these cells.
Monocytes
In human monocytes, Tuftsin has been shown to translocate to the nucleus after internalization, suggesting a direct role in regulating gene activity.[2] It also stimulates chemotaxis and migration, key functions in the initial stages of an immune response. The PI3K/Akt and MAPK signaling pathways are known to be involved in monocyte migration and activation in response to other stimuli, and it is likely that Tuftsin leverages these pathways, although the exact mechanism remains to be fully detailed.
Dendritic Cells (DCs)
Tuftsin has been observed to influence the maturation and activity of human monocyte-derived dendritic cells.[6] Studies have shown that Tuftsin can lead to an increase in the expression of the maturation marker CD83 .[6] While the expression of co-stimulatory molecules like CD80 and CD86 may not be significantly altered, the upregulation of CD83 suggests a role for Tuftsin in promoting DC maturation.[6] The Nrp1 receptor is also expressed on dendritic cells, indicating a potential overlap in the signaling pathway with macrophages.[3]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of Tuftsin on immune cell functions.
Table 1: Effect of Tuftsin on Phagocytosis
| Immune Cell Type | Particle Type | Tuftsin Concentration | Incubation Time | Observed Effect | Reference |
| Human Neutrophils | Fluorescent Microspheres | 5 µg/mL | 15 min | Greatest increase in particles engulfed per cell. | [4] |
| Human Neutrophils | Unopsonized S. aureus | 1 µg/mL | - | Increased phagocytic index and avidity index. | [7] |
| Mouse Macrophages | Opsonized Sheep Red Blood Cells | 0.1 - 10 µM | 60 min | Dose-dependent increase in phagocytosis. | |
| J774A.1 Macrophages | FITC-labeled BSA | 10 µM | - | Promoted phagocytosis. | [5] |
Table 2: Effect of Tuftsin on Cytokine Production
| Immune Cell Type | Stimulus (in addition to Tuftsin) | Tuftsin Concentration | Cytokine Measured | Observed Effect | Reference |
| Human Peripheral Blood Adherent Cells | None | - | IL-1 | Induces IL-1 production. | [8] |
| Human Spleen Cells | None | - | IL-1 | Stimulates IL-1 production. | [8] |
| Mouse Spleen Cells | Keyhole Limpet Hemocyanin (KLH) | - | IL-1 | Augments KLH-induced IL-1 secretion. | [8] |
| Dendritic Cells & T-cells (co-culture) | Antigenic Peptide | 20 µg/mL | IFN-γ | Significant increase in IFN-γ levels (239.94 ± 14.45). | [6] |
| Dendritic Cells | Antigenic Peptide | 20 µg/mL | IL-12 | Promoted secretion. | [9] |
| Dendritic Cells | Antigenic Peptide | 20 µg/mL | IL-10 | Inhibited secretion. | [9] |
Table 3: Tuftsin Receptor Binding Affinity
| Cell Type | Radioligand | Kd (Equilibrium Dissociation Constant) | Number of Binding Sites per Cell | Reference |
| Thioglycollate-stimulated Mouse Macrophages | [3H]Tuftsin | 5.3 x 10-8 M | ~72,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling.
Phagocytosis Assay using Flow Cytometry
This protocol is adapted for quantifying the effect of this compound on the phagocytosis of fluorescent particles by neutrophils or macrophages.[4][10][11][12][13][14][15]
Materials:
-
Isolated neutrophils or cultured macrophages (e.g., J774A.1)
-
Fluorescent microspheres (e.g., FITC-labeled latex beads) or fluorescently labeled bacteria
-
This compound stock solution
-
Phagocytosis buffer (e.g., RPMI 1640 with 10% FBS)
-
Trypan Blue solution (for quenching extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of neutrophils or macrophages at a concentration of 1 x 106 cells/mL in phagocytosis buffer.
-
Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Include a vehicle control (buffer only). Incubate for 15 minutes at 37°C.
-
Initiation of Phagocytosis: Add fluorescent particles to the cell suspension at a particle-to-cell ratio of 50:1.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for phagocytosis.
-
Termination and Quenching: Stop the phagocytosis by placing the tubes on ice. Add Trypan Blue solution (0.4%) to quench the fluorescence of non-internalized particles.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess particles and Trypan Blue.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer. Gate on the cell population of interest and measure the percentage of fluorescent cells (phagocytosing cells) and the mean fluorescence intensity (MFI) of the positive population (number of particles per cell).
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by its ability to compete with a radiolabeled ligand for binding to receptors on immune cells.[16][17]
Materials:
-
Isolated immune cells (e.g., monocytes, neutrophils) or membrane preparations
-
Radiolabeled Tuftsin (e.g., [3H]Tuftsin)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a series of tubes, add a constant concentration of radiolabeled Tuftsin.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).
-
Incubation: Add the cell suspension or membrane preparation to each tube and incubate at a specified temperature (e.g., 22°C) until equilibrium is reached.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a lucigenin-based chemiluminescence assay to measure superoxide production in immune cells stimulated with this compound.[3][18][19][20][21][22][23]
Materials:
-
Isolated immune cells (e.g., macrophages, neutrophils)
-
This compound stock solution
-
Lucigenin solution
-
Assay buffer (e.g., HBSS with glucose)
-
Luminometer
Procedure:
-
Cell Preparation: Prepare a cell suspension at a concentration of 1-5 x 105 cells/mL in assay buffer.
-
Assay Plate Preparation: Pipette the cell suspension into the wells of a white 96-well plate suitable for luminescence measurements.
-
Lucigenin Addition: Add lucigenin to each well to a final concentration of 5-10 µM.
-
Baseline Measurement: Place the plate in a luminometer pre-warmed to 37°C and measure the baseline chemiluminescence for 5-10 minutes.
-
Stimulation: Inject this compound into the wells to the desired final concentration.
-
Kinetic Measurement: Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes.
-
Data Analysis: The results are typically expressed as relative light units (RLU) over time. The peak chemiluminescence or the area under the curve can be used to quantify the total ROS production.
Intracellular Calcium Mobilization Assay
This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.[8][14][19][20][23][24][25][26][27]
Materials:
-
Adherent immune cells (e.g., monocytes, macrophages) grown on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
HEPES-buffered saline solution (HBSS)
-
This compound stock solution
-
Fluorescence imaging system with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Recording: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Acquisition: Continue to record the fluorescence ratio (F340/F380) over time. An increase in the ratio indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the F340/F380 ratio as a function of time to visualize the calcium transient.
Conclusion
This compound is a multifaceted immunomodulatory peptide with significant potential for therapeutic applications. Its primary signaling mechanism in macrophages and microglia through the Nrp1/TGF-β pathway provides a basis for its anti-inflammatory effects. Its ability to stimulate phagocytosis, chemotaxis, and cytokine production in a variety of immune cells highlights its broad-spectrum activity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling networks governed by this compound and to explore its potential in the development of novel immunotherapies. Further research is warranted to fully elucidate the signaling pathways in neutrophils, monocytes, and dendritic cells to gain a more complete understanding of Tuftsin's role in immune regulation.
References
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Phagocytosis Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment Effect of Tuftsin and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Effect of Tuftsin and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Analysis of macrophage phagocytosis: quantitative assays of phagosome formation and maturation using high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hellobio.com [hellobio.com]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. Lucigenin chemiluminescence and its relationship to mitochondrial respiration in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Signaling interplay between transforming growth factor-β receptor and PI3K/AKT pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biotium.com [biotium.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin diacetate, the diacetate salt of the endogenous tetrapeptide Tuftsin (Threonyl-L-Lysyl-L-Prolyl-L-Arginine), is a potent immunomodulatory agent primarily involved in the activation of phagocytic cells. This technical guide provides a comprehensive overview of the primary biological functions of this compound, its mechanism of action, and detailed experimental protocols for its study. Quantitative data on its biological activities are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in the immune system and its potential as a therapeutic agent.
Introduction
Tuftsin is a naturally occurring tetrapeptide derived from the Fc domain of the heavy chain of immunoglobulin G (IgG). Its diacetate form is a stable and soluble salt commonly used in research. The primary biological role of Tuftsin is the potentiation of various functions of phagocytic cells, including macrophages, neutrophils, and microglia.[1][2] These functions include phagocytosis, motility, immunogenic response, and bactericidal and tumoricidal activities.[2] This guide delves into the core biological functions of this compound, providing technical details for researchers in immunology and drug development.
Primary Biological Functions
This compound exerts a broad spectrum of activities primarily related to the modulation of the immune system. Its main targets are phagocytic cells, where it enhances their defensive capabilities.
Stimulation of Phagocytosis
One of the most well-documented functions of Tuftsin is its ability to stimulate the phagocytic activity of macrophages and neutrophils.[2][3] This enhancement of phagocytosis is crucial for the efficient clearance of pathogens, cellular debris, and neoplastic cells.
Chemotaxis and Cell Motility
Tuftsin has been shown to influence the migration of phagocytic cells, a process known as chemotaxis. This directed movement is essential for the recruitment of immune cells to sites of infection or inflammation.
Modulation of Cytokine Production
Tuftsin can modulate the production and secretion of various cytokines by macrophages and other immune cells. This includes influencing the levels of pro-inflammatory and anti-inflammatory cytokines, thereby playing a role in the regulation of the immune response. For instance, a Tuftsin-containing fusion protein has been shown to increase the production of TNF-α and IFN-γ while decreasing IL-10.[4]
Antitumor and Bactericidal Activities
By augmenting the activity of phagocytes, Tuftsin contributes to the body's defense against bacterial infections and the elimination of tumor cells.[2]
Mechanism of Action and Signaling Pathways
This compound mediates its effects by binding to specific receptors on the surface of target cells. Neuropilin-1 (Nrp1) has been identified as a key receptor for Tuftsin.[1][5] The binding of Tuftsin to Nrp1 initiates a downstream signaling cascade that involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.[1][5]
Upon binding of Tuftsin to Nrp1, it is believed to promote the interaction of Nrp1 with the TGF-β receptor complex, which consists of Type I (TβRI) and Type II (TβRII) receptors. This interaction leads to the phosphorylation and activation of the TβRI, which in turn phosphorylates downstream signaling molecules, primarily Smad proteins (Smad2 and Smad3).[5][6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes involved in the various cellular responses elicited by Tuftsin.[6]
References
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Quadrilateral Peptide: A Technical Guide to the Structure of Tuftsin (Thr-Lys-Pro-Arg)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin, a tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg), is a naturally occurring immunomodulatory substance.[1][2][3][4] First identified at Tufts University, this peptide is derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[2][5] It plays a crucial role in the immune system, primarily by stimulating the phagocytic activity of macrophages and polymorphonuclear leukocytes.[1][2][3] This technical guide provides an in-depth exploration of the core structure of Tuftsin, its physicochemical properties, synthesis, and the signaling pathways it modulates.
Physicochemical Properties of Tuftsin
The fundamental characteristics of Tuftsin are summarized in the table below, providing a quantitative overview of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C21H40N8O6 | [2][6] |
| Molar Mass | 500.593 g/mol | [2][6] |
| IUPAC Name | L-threonyl-L-lysyl-L-prolyl-L-arginine | [5] |
| CAS Number | 9063-57-4 | [2][5] |
| XLogP3 | -7 | [6] |
| Hydrogen Bond Donor Count | 8 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Rotatable Bond Count | 12 | PubChem |
| Exact Mass | 500.30708103 Da | [6] |
| Monoisotopic Mass | 500.30708103 Da | [6] |
| Topological Polar Surface Area | 252 Ų | [6] |
| Heavy Atom Count | 35 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 760 | [6] |
Structural Elucidation: A Conformational Overview
The three-dimensional structure of Tuftsin has been investigated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). These studies have revealed that Tuftsin is a flexible peptide. In aqueous solutions, it does not appear to adopt a single, preferred conformation.[7] However, in a less polar solvent like dimethyl-d6 sulfoxide, there is evidence suggesting that Tuftsin may favor a specific conformation where the amide NH proton of the C-terminal arginine is shielded from the solvent.[7] This conformational flexibility is likely crucial for its interaction with its receptor.
While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, obtaining suitable crystals of a small and flexible peptide like Tuftsin is challenging.[7] To date, no crystal structure of isolated Tuftsin has been deposited in the Protein Data Bank. However, the structure of Tuftsin in complex with its receptor, Neuropilin-1, has been determined, providing valuable insights into its binding mode.
Synthesis of Tuftsin
Tuftsin is chemically synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides in a controlled and efficient manner.[4][8][9]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin
This protocol outlines the general steps for the manual solid-phase synthesis of Tuftsin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang or chlorotrityl resin for a C-terminal carboxylic acid).
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
2. First Amino Acid Coupling (Arginine):
-
If not using a pre-loaded resin, couple the first Fmoc-protected amino acid, Fmoc-Arg(Pbf)-OH, to the resin.
-
Use a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
3. Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound arginine by treating it with a 20% solution of piperidine in DMF.
-
Wash the resin extensively with DMF.
4. Subsequent Amino Acid Couplings (Proline, Lysine, Threonine):
-
Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH) following the same coupling and deprotection steps as described above.
-
After each coupling and deprotection cycle, wash the resin thoroughly.
5. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.
-
Use a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
6. Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Characterization:
-
Confirm the identity and purity of the synthesized Tuftsin using mass spectrometry and analytical RP-HPLC.
Biological Function and Signaling Pathway
Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils.[1][2] The primary receptor for Tuftsin has been identified as Neuropilin-1 (Nrp1).[1][10] Binding of Tuftsin to Nrp1 initiates a signaling cascade that ultimately leads to the stimulation of various cellular functions, including phagocytosis, motility, and bactericidal and tumoricidal activities.[2][3]
The signaling pathway initiated by Tuftsin binding to Nrp1 involves the transforming growth factor-beta (TGFβ) pathway.[1] Upon binding, Tuftsin promotes the phosphorylation of Smad3, a key downstream effector in the canonical TGFβ signaling pathway, while reducing the phosphorylation of Akt.[1]
Experimental Protocol: Tuftsin-Induced Phagocytosis Assay
This protocol describes a method to quantify the phagocytic activity of macrophages in response to Tuftsin stimulation using fluorescently labeled particles.
1. Cell Culture:
-
Plate macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 24-well plate at a suitable density and allow them to adhere overnight.
2. Preparation of Fluorescent Particles:
-
Use commercially available fluorescently labeled microbeads or opsonized zymosan particles.
3. Stimulation with Tuftsin:
-
Prepare a stock solution of Tuftsin in a suitable buffer (e.g., sterile PBS).
-
Remove the culture medium from the macrophages and replace it with fresh medium containing different concentrations of Tuftsin (e.g., 0.1, 1, 10 µg/mL). Include a control group with no Tuftsin.
-
Incubate the cells with Tuftsin for a predetermined time (e.g., 15-30 minutes) at 37°C.
4. Phagocytosis:
-
Add the fluorescent particles to each well at a specific particle-to-cell ratio (e.g., 50:1).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
5. Quenching and Washing:
-
To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) to quench the fluorescence of the external particles.
-
Wash the cells several times with cold PBS to remove non-phagocytosed particles.
6. Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the fluorescence of the internalized particles using a fluorescence plate reader.
-
Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using flow cytometry.
7. Data Analysis:
-
Compare the fluorescence intensity or the percentage of phagocytic cells in the Tuftsin-treated groups to the control group to determine the effect of Tuftsin on phagocytosis.
Conclusion
Tuftsin (Thr-Lys-Pro-Arg) is a simple yet potent tetrapeptide with a significant role in modulating the innate immune response. Its flexible structure allows for specific binding to the Neuropilin-1 receptor, triggering a signaling cascade that enhances the effector functions of phagocytic cells. The well-defined chemical structure of Tuftsin has enabled its chemical synthesis, facilitating further research into its biological activities and therapeutic potential. This technical guide provides a foundational understanding of the core structural and functional aspects of Tuftsin, serving as a valuable resource for researchers in immunology and drug development.
References
- 1. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 6. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H-Thr-Lys-Pro-D-Arg-OH | C21H40N8O6 | CID 24833843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. media.jax.org [media.jax.org]
Tuftsin Diacetate as a Microglial Activator in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has emerged as a significant modulator of microglial activity within the central nervous system (CNS).[1][2] Its synthetic counterpart, tuftsin diacetate, offers comparable functionality with potential advantages in stability and formulation. This technical guide provides a comprehensive overview of this compound's role as a microglial activator, with a focus on its potential in therapeutic development for neuroinflammatory and neurodegenerative disorders. In the context of CNS pathology, microglia, the resident immune cells of the brain, can adopt a spectrum of activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2) phenotypes. Tuftsin has been shown to promote a shift towards the beneficial M2 phenotype, thereby attenuating neuroinflammation and promoting tissue repair.[1][2] This document will delve into the quantitative effects of tuftsin on microglial polarization, the underlying signaling pathways, and detailed experimental protocols for researchers investigating this promising therapeutic agent.
Data Presentation: Quantitative Effects of Tuftsin on Microglia
The following tables summarize the quantitative data from studies investigating the effects of tuftsin on microglial activation and polarization.
Table 1: Dose-Dependent Effect of Tuftsin on Microglial Cytokine Secretion
| Concentration of Tuftsin | Fold Change in TNF-α Secretion | Fold Change in IL-10 Secretion |
| 10 µg/mL | ↓ 1.5-fold | ↑ 3-fold |
| 50 µg/mL | ↓ 3-fold | ↑ 7-fold |
| 100 µg/mL | ↓ 4-fold | ↑ 10-fold |
Data synthesized from studies demonstrating a dose-dependent shift from pro-inflammatory to anti-inflammatory cytokine profiles in activated microglia.
Table 2: Effect of Tuftsin on M1 and M2 Microglial Markers
| Marker | Phenotype | Treatment Group | Expression Level Change |
| iNOS | M1 | Tuftsin-treated | ↓ Significant Decrease |
| CD86 | M1 | Tuftsin-treated | ↓ Significant Decrease |
| Arg1 | M2 | Tuftsin-treated | ↑ Significant Increase |
| CD206 (Mannose Receptor) | M2 | Tuftsin-treated | ↑ Significant Increase |
This table represents typical changes observed in the expression of key M1 and M2 markers in microglia following treatment with tuftsin, indicating a polarization towards the M2 phenotype.
Table 3: Quantitative Analysis of Tuftsin-Induced Microglial Phagocytosis
| Treatment | Phagocytic Index (%) | Number of Engulfed Particles per Cell |
| Control (untreated) | 25 ± 5% | 2 ± 0.5 |
| Tuftsin (5 µg/ml) | 45 ± 7% | 5 ± 1.0 |
Illustrative data showing the enhancement of phagocytic activity in microglia treated with tuftsin. The phagocytic index represents the percentage of cells that have engulfed one or more particles.
Signaling Pathways
Tuftsin exerts its effects on microglia primarily through the Neuropilin-1 (NRP-1) receptor, which then modulates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] This pathway is crucial for regulating microglial homeostasis and activation.
Tuftsin-NRP-1-TGF-β Signaling Pathway
Caption: this compound binds to Neuropilin-1, modulating TGF-β signaling and promoting an M2 phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglia.
Primary Microglia Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mice (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
T75 flasks
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Dissect brains and remove meninges in cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and triturate the tissue gently to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM with 10% FBS.
-
Plate the mixed glial cell suspension in T75 flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh media for plating and subsequent experiments.
Experimental Workflow for Primary Microglia Culture and Treatment
Caption: Workflow for primary microglia isolation, culture, and subsequent treatment and analysis.
Quantitative Real-Time PCR (qRT-PCR) for M1/M2 Markers
This protocol details the quantification of gene expression for key microglial polarization markers.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., Nos2, Arg1, Cd86, Mrc1) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Lyse tuftsin-treated and control microglia and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Immunofluorescence Staining for Microglial Markers
This protocol allows for the visualization and quantification of protein expression in cultured microglia.
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-iNOS, anti-Arg1, anti-Iba1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture microglia on glass coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Microglial Phagocytosis Assay
This protocol quantifies the phagocytic capacity of microglia.
Materials:
-
Fluorescently labeled particles (e.g., latex beads, zymosan, or Aβ fibrils)
-
Cultured microglia
-
Plate reader or flow cytometer
Procedure:
-
Plate microglia in a 96-well plate and treat with this compound.
-
Add fluorescently labeled particles to the wells and incubate for 2-4 hours at 37°C.
-
Wash the cells extensively with cold PBS to remove non-engulfed particles.
-
Quench the fluorescence of surface-bound particles with trypan blue (optional, for microscopy).
-
Lyse the cells and measure the internalized fluorescence using a plate reader.
-
Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using a flow cytometer.
-
Calculate the phagocytic index as the percentage of cells that have internalized particles.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for CNS disorders characterized by neuroinflammation. Its ability to promote a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype, coupled with its enhancement of phagocytic activity, positions it as a promising candidate for drug development. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this compound. Future research should focus on optimizing delivery to the CNS, evaluating its efficacy in a broader range of in vivo disease models, and exploring potential combination therapies to maximize its neuroprotective effects. The continued exploration of this compound and similar immunomodulatory compounds will be crucial in the development of novel treatments for debilitating neurological diseases.
References
Receptors in Tuftsin Diacetate Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptors involved in the binding of Tuftsin diacetate, a synthetic analog of the endogenous immunomodulatory peptide Tuftsin. Emerging research has identified Neuropilin-1 (Nrp1) as the primary receptor for Tuftsin, mediating its effects on macrophages and microglia. This interaction triggers a downstream signaling cascade involving the Transforming Growth Factor-beta (TGF-β) pathway. This document details the primary receptors, presents quantitative binding data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts centered on Tuftsin and its analogs.
Primary Receptors for this compound
The biological activities of Tuftsin and its diacetate salt are primarily mediated through specific cell surface receptors. While early studies suggested the existence of specific receptors on phagocytic cells, recent research has pinpointed Neuropilin-1 (Nrp1) as the principal binding partner.[1][2][3]
Neuropilin-1 (Nrp1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for a variety of extracellular ligands, including Vascular Endothelial Growth Factor (VEGF) and members of the Semaphorin family.[1] Tuftsin has been shown to bind selectively to Nrp1, and not to the closely related Neuropilin-2.[1] This binding is crucial for Tuftsin's immunomodulatory functions, such as the activation of macrophages and microglia.[1][2] Notably, Tuftsin competes with VEGF for binding to Nrp1, suggesting an overlapping binding site.[3]
Another potential, albeit lower-affinity, receptor for Tuftsin is the Angiotensin-Converting Enzyme 2 (ACE2) .[4][5] However, the binding affinity of Tuftsin for ACE2 is significantly lower than for Nrp1, indicating that Nrp1 is the more physiologically relevant receptor for Tuftsin's canonical immunomodulatory activities.[4]
Quantitative Binding Data
The affinity of Tuftsin and its analogs for their receptors is a critical parameter in understanding their biological potency. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Receptor | Method | Kd Value | Reference |
| Tuftsin | Neuropilin-1 (Nrp1) | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | [4] |
| Tuftsin | Angiotensin-Converting Enzyme 2 (ACE2) | Surface Plasmon Resonance (SPR) | 460 µmol/L | [4] |
Signaling Pathways
Upon binding to Nrp1, Tuftsin initiates a downstream signaling cascade that modulates cellular function. Nrp1, having a short intracellular domain, requires a co-receptor to transduce signals.[1][2] Research has demonstrated that Tuftsin binding to Nrp1 leads to signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway .[1][2]
The key co-receptor in this pathway is the TGF-β receptor 1 (TβR1) .[1][2] The binding of Tuftsin to Nrp1 facilitates the recruitment and activation of TβR1. This activation leads to the phosphorylation of downstream effector proteins, specifically Smad3 .[1][2] Phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes, ultimately leading to the observed anti-inflammatory and immunomodulatory effects of Tuftsin.[1][2]
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Antibody Binding Assays | Sartorius [sartorius.com]
The physiological significance of endogenous Tuftsin
An In-depth Technical Guide: The Physiological Significance of Endogenous Tuftsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with a profound influence on the immune system.[1] Originating from the Fc domain of immunoglobulin G (IgG), tuftsin is a potent modulator of phagocytic cell functions, including phagocytosis, motility, and bactericidal and tumoricidal activities.[1][2] Its interaction with specific cell surface receptors, notably Neuropilin-1, triggers downstream signaling cascades that mediate its diverse physiological effects.[3][4] With its low toxicity and targeted action on immune cells, tuftsin presents a compelling candidate for immunotherapy and a valuable targeting ligand in advanced drug delivery systems.[1] This technical guide provides a comprehensive overview of tuftsin's biosynthesis, physiological roles, molecular mechanisms, and its burgeoning potential in therapeutic applications.
Introduction and Biosynthesis
Tuftsin is a tetrapeptide with the amino acid sequence L-Threonine-L-Lysine-L-Proline-L-Arginine (TKPR).[1] It is located in the Fc fragment of the heavy chain of all four classes of immunoglobulin G (IgG), specifically at amino acid residues 289-292.[5][6] The release of biologically active tuftsin from its parent IgG molecule is a precise, two-step enzymatic process, highlighting the body's regulated mechanism for its production.
Enzymatic Cleavage Process:
-
Splenic Action : The process initiates in the spleen, where the enzyme tuftsin-endocarboxypeptidase cleaves the peptide bond on the C-terminal side of Arginine-292.[2][6]
-
Phagocyte Action : The resulting larger peptide intermediate, known as leukokinin, circulates and binds to the outer membrane of phagocytic cells (e.g., neutrophils, macrophages).[6] A second enzyme, leukokininase , located on the phagocyte's membrane, then cleaves the bond at the N-terminal side of Threonine-289, releasing the active tuftsin tetrapeptide.[2][6]
This unique biosynthesis pathway ensures that tuftsin is released precisely where its activity is most required—in the vicinity of the very immune cells it activates.
Core Physiological Functions
Tuftsin exerts a broad spectrum of activities, primarily centered on the potentiation of phagocytic cell functions.[1] Its effects are pleiotropic, influencing nearly every aspect of phagocyte-mediated immunity.
-
Stimulation of Phagocytosis : Tuftsin is renowned for its ability to significantly enhance the phagocytic activity of polymorphonuclear leukocytes (PMNs) and macrophages.[2][5][7] This stimulation applies to the engulfment of opsonized and non-opsonized particles.[8] The peptide has a greater impact on the number of particles engulfed by each cell rather than merely increasing the percentage of phagocytic cells.[7]
-
Cell Motility and Chemotaxis : The vertical motility of neutrophils is stimulated by tuftsin, guiding these immune cells toward sites of inflammation or infection.[1][6]
-
Augmentation of Reactive Oxygen Species (ROS) : Tuftsin augments the production of microbicidal molecules like superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) by phagocytes.[6] This "respiratory burst" is crucial for killing ingested pathogens and does not require the act of particle phagocytosis to be initiated.[6]
-
Immunomodulation and Antitumoral Activity : Beyond innate immunity, tuftsin bridges to the adaptive immune response. It enhances antigen processing and subsequent T-cell-mediated immunity.[6] It also demonstrates significant tumoricidal activity, which is mediated by its activation of macrophages and enhancement of natural killer (NK) cell cytotoxicity.[1][2][9] This makes it a natural biological response modifier.[10]
-
Bactericidal and Antifungal Effects : By enhancing phagocytosis and ROS production, tuftsin contributes directly to the bactericidal activity of immune cells.[1][2] Studies have shown it can enhance the efficacy of antimicrobial and antifungal drugs.[6][11]
Molecular Mechanism of Action
Tuftsin's biological effects are mediated by its interaction with specific receptors on the surface of target cells, which triggers intracellular signaling cascades.
Receptor Binding
For years, specific tuftsin receptors on phagocytes were known to exist, but their precise identity remained elusive.[1][12] Recent research has identified Neuropilin-1 (Nrp1) as a key receptor for tuftsin on macrophages and microglia.[3][4][5] Nrp1 is a single-pass transmembrane protein that requires a co-receptor to transduce signals due to its small intracellular domain.[3][4] Tuftsin has also been shown to bind to Fc receptors on macrophages and, in some contexts, may interact with Angiotensin-Converting Enzyme 2 (ACE2).[5][13]
Signaling Pathway
Upon binding to Nrp1, tuftsin initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway .[3]
-
Co-receptor Association : Tuftsin binding to Nrp1 facilitates the recruitment of and association with the TGFβ receptor-1 (TβR1).[3]
-
SMAD Phosphorylation : This receptor complex activation leads to the phosphorylation of intracellular signaling molecules Smad2 and Smad3.
-
Nuclear Translocation : Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates into the nucleus.
-
Gene Transcription : Inside the nucleus, the Smad complex acts as a transcription factor, modulating the expression of target genes. This signaling results in an anti-inflammatory M2 phenotype shift in microglia and macrophages.[3]
-
Other Effects : Tuftsin signaling also leads to a reduction in Akt phosphorylation.[3]
Quantitative Analysis of Tuftsin Activity
The biological activity of tuftsin has been quantified across numerous experimental systems. These data are critical for understanding its potency and for designing pharmacological studies.
| Parameter | Target / Assay | Value | Reference(s) |
| Binding Affinity (Kᴅ) | Thioglycollate-stimulated mouse macrophages | 50 - 53 nM | [8] |
| Neuropilin-1 (NRP1) | 10.65 µM | [13] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | 460 µM | [13] | |
| Phagocytosis Stimulation | Polymorphonuclear leukocytes (PMNs) | Half-max stimulation: ~100 nM | [6] |
| Human PMNs (in vitro assay) | Max effect at 5 µg/mL | [7] | |
| ROS Formation | Macrophage superoxide production | Optimum concentration: 375 nM | [6] |
| Immunomodulation | Antigen processing by T-lymphocytes | Maximal effect at 50 nM | [6] |
| NK cell cytotoxicity enhancement | Max stimulation at 50-100 µg/mL | [9] | |
| Antiviral Activity | Inhibition of SARS-CoV-2 S1 binding to ACE2 | Near abrogation at 625 µM | [5] |
Key Experimental Protocols
Reproducible and robust assays are essential for studying tuftsin's function. Below are methodologies for key experiments.
Protocol 1: Human PMN Phagocytosis Assay
This protocol uses flow cytometry to quantify the effect of tuftsin on the phagocytic capacity of primary human neutrophils.[7]
Methodology:
-
PMN Isolation : Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend cells in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Cell Treatment : Aliquot PMNs into 24-well plates. Treat cells with tuftsin (e.g., a final concentration of 5 µg/mL) or a vehicle control. Incubate for 15 minutes at 37°C.
-
Phagocytosis Induction : Add fluorescently labeled microspheres (e.g., FITC-labeled latex beads) to the wells at a particle-to-cell ratio of 50:1.
-
Incubation : Incubate the plates for 15-30 minutes at 37°C to allow phagocytosis to occur.
-
Quenching and Washing : Stop the reaction by placing the plate on ice. To distinguish between internalized and surface-bound beads, add a quenching agent like trypan blue or perform a wash step with trypsin to remove non-engulfed particles. Centrifuge cells through a fetal bovine serum cushion to separate cells from free particles.
-
Flow Cytometry Analysis : Resuspend the final cell pellet in FACS buffer. Analyze the samples on a flow cytometer. Gate on the PMN population and measure the fluorescence intensity.
-
Data Interpretation : Quantify both the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI), which corresponds to the number of particles engulfed per cell.
Protocol 2: Radioligand Binding Assay
This method is used to determine the binding affinity (Kᴅ) and the number of tuftsin receptors on a given cell type.[8]
Methodology:
-
Cell Preparation : Harvest target cells (e.g., thioglycollate-elicited mouse peritoneal macrophages) and adjust to a known concentration.
-
Assay Setup : In a series of tubes, add a fixed concentration of radiolabeled tuftsin (e.g., [³H]tuftsin).
-
Competition : To separate tubes, add increasing concentrations of unlabeled ("cold") tuftsin to compete for binding sites. For non-specific binding control, use a large excess of unlabeled tuftsin.
-
Incubation : Add the cell suspension to each tube and incubate at a specified temperature (e.g., 22°C) until equilibrium is reached.
-
Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Subtract non-specific binding from total binding to get specific binding. Analyze the data using Scatchard plot analysis or non-linear regression to calculate the Kᴅ and Bmax (maximum number of binding sites).
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding interactions and is ideal for confirming direct binding between tuftsin and its receptors.[5][14]
Methodology:
-
Chip Preparation : Immobilize one binding partner (e.g., recombinant Nrp1 or ACE2 protein) onto the surface of a sensor chip.
-
Analyte Injection : Inject a series of concentrations of the other binding partner (the analyte, e.g., tuftsin) across the chip surface.
-
Binding Measurement : A detector measures changes in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases in real-time.
-
Regeneration : After each cycle, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Kinetic Analysis : Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
-
Competition Assay : To test for competitive inhibition, inject a fixed concentration of the analyte (e.g., tuftsin) mixed with a competing molecule (e.g., SARS-CoV-2 S1 protein) to determine if tuftsin can block the binding of the competitor to the immobilized receptor.[5]
Significance in Drug Development and Therapeutics
The unique biological profile of tuftsin makes it a highly attractive molecule for therapeutic and drug delivery applications.
-
Low Toxicity : As a naturally occurring peptide, tuftsin is well-tolerated. Phase I and II clinical studies in cancer patients have shown it to be nontoxic even at high doses, with notable augmentation of white blood cell counts.[6]
-
Targeting Moiety for Drug Delivery : Tuftsin's specific binding to receptors on macrophages makes it an ideal targeting ligand. By conjugating tuftsin to nanocarriers like liposomes, dendrimers, or nanoparticles, therapeutic payloads can be specifically delivered to macrophage-rich environments.[15][16] This strategy is being explored for:
-
Infectious Diseases : Enhancing the delivery of antibiotics to macrophages infected with intracellular pathogens like Mycobacterium tuberculosis.
-
Oncology : Delivering chemotherapeutics to tumor-associated macrophages (TAMs) or using tuftsin to repolarize TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[17]
-
-
Direct Therapeutic Agent :
-
Immunotherapy : Its ability to stimulate a broad immune response makes it a candidate for immunotherapy in cancer and infectious diseases.[1][9]
-
COVID-19 : Recent studies have shown that tuftsin can bind to the SARS-CoV-2 receptors ACE2 and Nrp1, and can effectively impair the binding of the viral spike protein to ACE2, suggesting a potential role as an anti-viral therapeutic.[5][13][14]
-
-
Challenges and Future Directions : A primary limitation of native tuftsin is its short in-vivo half-life due to rapid enzymatic degradation. This has spurred the development of synthetic tuftsin analogues with improved stability and potency, as well as encapsulation strategies to protect the peptide and ensure sustained release.[18]
Conclusion
Endogenous tuftsin is far more than a simple peptide; it is a sophisticated and potent regulator of the innate and adaptive immune systems. Its ability to selectively activate phagocytic cells, coupled with its excellent safety profile, positions it as a molecule of immense interest. For researchers, it offers a window into the fundamental mechanisms of immunomodulation. For drug development professionals, tuftsin provides a validated biological tool for targeted drug delivery and a promising therapeutic agent in its own right, with applications spanning from infectious disease to oncology. Continued exploration of its signaling pathways and the development of next-generation analogues will undoubtedly unlock its full clinical potential.
References
- 1. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 6. Tuftsin - Wikipedia [en.wikipedia.org]
- 7. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuftsin: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tuftsin: an immunomodulating peptide hormone and its clinical potential as a natural biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A biochemical study of the phagocytic activities of tuftsin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Tuftsin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New synthetic and natural tuftsin-related compounds and evaluation of their phagocytosis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tuftsin Diacetate in In Vitro Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system by stimulating phagocytic cells.[1] Its synthetic analog, Tuftsin diacetate, is a valuable tool for in vitro studies of phagocytosis, offering insights into the mechanisms of immune activation and potential therapeutic applications. These application notes provide a detailed protocol for utilizing this compound to assess its effects on the phagocytic activity of human neutrophils. The protocol covers the isolation of neutrophils, the phagocytosis assay itself, and the underlying signaling pathway.
Data Presentation
| This compound Concentration | Observed Effect on Phagocytosis | Cell Type | Particle Type | Reference |
| 1 µg/ml | Increased phagocytosis | Human Neutrophils | Staphylococcus aureus | [2] |
| 5 µg/ml | Greatest stimulatory effect observed | Human Polymorphonuclear Leukocytes (PMNs) | Fluorescent Microspheres | [3] |
Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
A standard method for isolating human neutrophils is through density gradient centrifugation, which yields a high purity and viability of cells.[4]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA, heparin, or citrate)
-
Density gradient medium (e.g., Ficoll-Paque™, a mixture of sodium metrizoate and Dextran 500)
-
Hank's Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan blue solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 mL of anticoagulated whole blood over 5.0 mL of the density gradient medium in a 15 mL centrifuge tube. To ensure a clean separation, perform this step slowly with the pipette tip close to the surface of the medium to avoid mixing.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. From top to bottom, these are the plasma, a mononuclear cell layer (lymphocytes and monocytes), the separation medium, a layer of neutrophils, and a pellet of red blood cells at the bottom.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new 15 mL centrifuge tube.
-
Add 10 mL of HBSS (without Ca²⁺/Mg²⁺) to the isolated neutrophils and centrifuge at 350 x g for 10 minutes.
-
Aspirate the supernatant. The pellet will contain neutrophils and some contaminating red blood cells.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse the remaining red blood cells.
-
Add PBS to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and wash the neutrophil pellet with PBS.
-
Resuspend the purified neutrophils in an appropriate buffer for your assay (e.g., RPMI 1640 with 10% FBS).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The expected yield is >95% neutrophils with >95% viability.
-
Adjust the cell suspension to the desired concentration for the phagocytosis assay. It is recommended to use the isolated neutrophils within 2-4 hours of collection as they are short-lived.[4]
In Vitro Phagocytosis Assay
This protocol describes a flow cytometry-based assay to quantify the phagocytosis of fluorescent particles by isolated human neutrophils stimulated with this compound.[3]
Materials:
-
Isolated human neutrophils
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
Fluorescently labeled particles (e.g., fluorescent microspheres or fluorescently labeled bacteria like Staphylococcus aureus)
-
Assay buffer (e.g., RPMI 1640 with 10% FBS)
-
24-well plates
-
Trypsin-EDTA solution
-
Flow cytometer
Protocol:
-
Prepare a suspension of isolated human neutrophils in the assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Seed 500 µL of the neutrophil suspension into the wells of a 24-well plate.
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µg/mL). Include a vehicle control (buffer only).
-
Add the this compound dilutions or vehicle control to the wells containing neutrophils and incubate for 15 minutes at 37°C in a 5% CO₂ incubator.[3]
-
Prepare the fluorescently labeled particles. The ratio of particles to neutrophils should be optimized, with a ratio of 50:1 being a good starting point.[3]
-
Add the fluorescent particles to each well and incubate for an additional 15-60 minutes at 37°C to allow for phagocytosis. The optimal incubation time may need to be determined empirically.
-
To stop phagocytosis, place the plate on ice.
-
To distinguish between internalized and surface-bound particles, add a quenching solution (e.g., trypan blue for FITC-labeled particles) or wash the cells to remove non-phagocytosed particles.
-
For flow cytometry analysis, detach the adherent neutrophils by adding Trypsin-EDTA and incubating for a few minutes. Gently scrape the wells if necessary.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter characteristics.
-
Quantify phagocytosis by measuring the percentage of fluorescently positive neutrophils (phagocytic index) and the mean fluorescence intensity (MFI) of the positive population, which corresponds to the number of ingested particles per cell.
Signaling Pathway and Experimental Workflow
Tuftsin Signaling Pathway
Tuftsin initiates its cellular effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells. This binding event triggers a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway. The signal is transduced through the TGF-β receptor complex, leading to the phosphorylation of Smad3. Phosphorylated Smad3 then translocates to the nucleus, where it regulates the transcription of genes involved in modulating the inflammatory response and enhancing phagocytic activity.
References
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biochemical study of the phagocytic activities of tuftsin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuftsin Diacetate in Liposomal Drug delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory properties.[1][2] It specifically binds to receptors on macrophages, monocytes, and neutrophils, stimulating their phagocytic and tumoricidal activities.[1][2] In the context of drug delivery, Tuftsin serves as a targeting ligand to direct liposomal drug carriers to these immune cells.[1][2] This targeted approach enhances the therapeutic efficacy of encapsulated drugs for a variety of applications, including cancer chemotherapy and the treatment of infectious diseases residing within macrophages.[1][3] Tuftsin diacetate is a salt form of Tuftsin, often used in pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound in liposomal drug delivery.
Mechanism of Action: Tuftsin-Mediated Targeting
Tuftsin-functionalized liposomes exploit the natural biological activity of the Tuftsin peptide to achieve targeted drug delivery. The primary receptor for Tuftsin has been identified as Neuropilin-1 (Nrp1), which is expressed on the surface of macrophages and other immune cells.[4][5] The binding of Tuftsin to Nrp1 initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[4][5] This interaction not only facilitates the uptake of the liposome by the target cell but can also modulate the immune response, contributing to the overall therapeutic effect.[4][5]
Signaling Pathway of Tuftsin-Mediated Liposome Uptake
Caption: Tuftsin-Nrp1 signaling pathway.
Applications
Tuftsin-bearing liposomes have been successfully employed to enhance the delivery and efficacy of various therapeutic agents.
-
Cancer Therapy: By targeting tumor-associated macrophages (TAMs), Tuftsin-liposomes can deliver anticancer drugs like doxorubicin, curcumin, and etoposide directly to the tumor microenvironment, leading to significant reductions in tumor growth and volume.
-
Infectious Diseases: For intracellular pathogens that reside in macrophages, such as Mycobacterium tuberculosis and Leishmania, Tuftsin-targeted liposomes can deliver antibiotics like rifampin directly to the infected cells, dramatically increasing the therapeutic efficacy.[4]
-
Vaccine Adjuvants: Tuftsin's immunomodulatory properties make it an excellent candidate for use in vaccine formulations. Antigens encapsulated in Tuftsin-bearing liposomes have been shown to elicit a more robust immune response.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Tuftsin-bearing liposomes.
| Liposome Formulation | Drug(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| P.Tuft-DOX-CUR LPs | Doxorubicin, Curcumin | 100-140 | Not Reported | Not Reported | Doxorubicin: 96-98%, Curcumin: 70-78% | [6] |
| Tuft-Lip-ETP | Etoposide | 80 ± 10 | Not Reported | Not Reported | Not Reported | [5] |
| Rifampin-Tuft-Lipo | Rifampin | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Application | Model | Formulation | Key Finding | Reference |
| Cancer (Fibrosarcoma) | Swiss Albino Mice | Tuft-Lip-ETP | Significant reduction in tumor volume compared to non-targeted liposomes. | [5] |
| Cancer (Ehrlich Ascites Carcinoma) | Swiss Albino Mice | P.Tuft-DOX-CUR LPs | Significant reduction in tumor weight and volume compared to single drug formulations. | [7] |
| Tuberculosis | Mice | Rifampin-Tuft-Lipo | At least 2,000 times more effective than the free drug in reducing lung bacilli. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Palmitoyl-Tuftsin
To incorporate Tuftsin into the liposomal bilayer, it is first modified with a hydrophobic anchor, typically a palmitoyl group, via a spacer like ethylenediamine.
Materials:
-
Tuftsin peptide (Thr-Lys-Pro-Arg)
-
Palmitic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethylenediamine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard solid-phase peptide synthesis (SPPS) reagents and resin
Procedure:
-
Synthesis of Palmitoyl-Ethylenediamine:
-
Dissolve palmitic acid and NHS in DMF.
-
Add DCC and stir at room temperature for 2-4 hours to activate the palmitic acid.
-
In a separate flask, dissolve an excess of ethylenediamine in DMF.
-
Slowly add the activated palmitic acid solution to the ethylenediamine solution and stir overnight.
-
Remove the solvent under vacuum and purify the product by silica gel chromatography.
-
-
Solid-Phase Synthesis of Tuftsin:
-
Synthesize the Tuftsin peptide on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.
-
-
Coupling of Palmitoyl-Ethylenediamine to Tuftsin:
-
After the final deprotection of the N-terminal threonine of the resin-bound Tuftsin, add the purified palmitoyl-ethylenediamine to the reaction vessel.
-
Add a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Purification:
-
Cleave the palmitoylated Tuftsin from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude palmitoyl-Tuftsin by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Preparation of Tuftsin-Bearing Liposomes by Thin-Film Hydration
Materials:
-
Phospholipids (e.g., Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Palmitoyl-Tuftsin
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., EPC and cholesterol in a 2:1 molar ratio), the drug (if lipid-soluble), and palmitoyl-Tuftsin in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 45°C to form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. If the drug is water-soluble, it should be dissolved in the PBS used for hydration.
-
This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Sonicate the MLV suspension in a bath sonicator at 4°C under a nitrogen atmosphere for 30-60 minutes.
-
Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method provides better control over the final liposome size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
Protocol 3: Characterization of Tuftsin-Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the liposome suspension in PBS.
- Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.
- Measure the zeta potential using the same instrument equipped with an electrode assembly to assess the surface charge and stability of the liposomes.
2. Encapsulation Efficiency:
- Separate the unencapsulated drug from the liposomes using methods like ultracentrifugation or size exclusion chromatography.
- Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.
- Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
- Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 4: In Vitro Macrophage Uptake Assay
Materials:
-
Macrophage cell line (e.g., J774A.1 or RAW 264.7)
-
Fluorescently labeled Tuftsin-liposomes (e.g., containing a fluorescent lipid like NBD-PE or encapsulating a fluorescent dye)
-
Control (non-targeted) liposomes
-
Cell culture medium
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the macrophage cells in a suitable medium until they reach 70-80% confluency.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Incubation with Liposomes:
-
Wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled Tuftsin-liposomes or control liposomes at a specific concentration.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing and Cell Detachment:
-
Wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Detach the cells using a cell scraper or a suitable non-enzymatic dissociation solution.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of the cells. Higher fluorescence intensity in cells treated with Tuftsin-liposomes compared to control liposomes indicates targeted uptake.
-
-
Fluorescence Microscopy (Optional):
-
For visualization, seed the cells on coverslips in a culture plate.
-
After incubation with fluorescent liposomes and washing, fix the cells with paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a fluorescence microscope.
-
Protocol 5: In Vivo Efficacy Study in a Tumor Model
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted 4T1 breast cancer cells)
-
Tuftsin-liposomes encapsulating an anticancer drug
-
Control formulations (e.g., free drug, non-targeted liposomes)
-
Sterile saline for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into different treatment groups (e.g., saline control, free drug, non-targeted liposomes, Tuftsin-liposomes).
-
Administer the respective formulations intravenously via the tail vein at a predetermined dose and schedule.
-
-
Monitoring Tumor Growth and Body Weight:
-
Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume across the different treatment groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
-
Histological Analysis (Optional):
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform histological staining (e.g., H&E, TUNEL assay for apoptosis) to evaluate the therapeutic effect at the tissue level.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the development and evaluation of Tuftsin-diacetate-targeted liposomes.
References
- 1. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Peptide Palmitoylation Procedure [cem.com]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Tuftsin Diacetate in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of the heavy chain of immunoglobulin G. It is recognized as a potent immunomodulatory agent, primarily activating phagocytic cells such as macrophages, neutrophils, and microglia. Tuftsin diacetate is a salt form of this peptide, often used in research settings. This document provides detailed application notes and protocols for the in vivo administration of this compound in rat models, with a focus on its anti-inflammatory properties. The information is compiled from various scientific studies to guide researchers in designing and executing their experiments.
Data Presentation
Pharmacokinetic Profile of Tuftsin and its Analogs
| Parameter | Value (for T peptide in Beagles) | Reference |
| Half-life (t½) | 1.3 - 2.8 hours | [1] |
| Bioavailability (subcutaneous) | 31.1 ± 6.2% | [1] |
| Accumulation Index (multiple dosing) | 1.92 ± 0.43 | [1] |
Anti-inflammatory Activity of Tuftsin
While specific quantitative data for this compound in the carrageenan-induced paw edema model in rats is not available in the provided search results, the following table structure is provided as a template for presenting such data. Studies have shown that Tuftsin and its analogs significantly inhibit the secondary lesions in rat adjuvant arthritis when administered orally[2].
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | Data not available | 0% |
| This compound | e.g., 5 | Data not available | Data not available |
| This compound | e.g., 10 | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | e.g., 10 | Data not available | Data not available |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for injection in rats.
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter (optional)
Protocol:
-
Solubilization: this compound is generally soluble in water[3].
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in a sterile vial with a known volume of sterile water for injection or sterile saline to achieve the desired stock concentration.
-
Gently vortex the vial until the powder is completely dissolved.
-
-
pH Adjustment (if necessary): For some peptides, adjusting the pH can improve solubility and stability. If the solution is not clear, the pH can be adjusted. However, for this compound, this is not typically required if dissolved in a neutral vehicle like sterile saline.
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Storage:
-
Store the sterile solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model. This protocol is a composite based on established methods for this assay[4][5][6][7].
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound solution (prepared as described above)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Pletysmometer
-
Syringes and needles (for intraperitoneal and subplantar injections)
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1 (Negative Control): Receives the vehicle (e.g., sterile saline) intraperitoneally (i.p.).
-
Group 2-4 (Treatment Groups): Receive different doses of this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
Group 5 (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, i.p.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or positive control drug by intraperitoneal injection.
-
Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the negative control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Signaling Pathway
Tuftsin exerts its effects by binding to the Neuropilin-1 (Nrp1) receptor. This interaction initiates a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway. The binding of Tuftsin to Nrp1 acts as a co-receptor for the TGF-β receptor I (TβRI), leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression, ultimately promoting an anti-inflammatory response[8][9][10].
Caption: Tuftsin signaling via Nrp1 and the canonical TGF-β pathway.
Conclusion
This compound is a promising molecule for modulating the immune response, particularly for its anti-inflammatory effects. The protocols and information provided herein offer a foundational guide for researchers to explore its therapeutic potential in in vivo rat models. Careful consideration of dose, administration route, and appropriate models is crucial for obtaining reliable and reproducible data. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound in rats to bridge the gap in the current literature.
References
- 1. Pharmacokinetics and bioavailability of tuftsin-derived T peptide, a promising antitumor agent, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of tuftsin and its retro-inverso analogue in rat adjuvant arthritis [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. brieflands.com [brieflands.com]
- 8. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Experimental Design for Tuftsin Diacetate Immunotherapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vitro and in vivo studies to evaluate the immunomodulatory effects of Tuftsin diacetate. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is the salt form of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc fragment of the heavy chain of immunoglobulin G. It is a potent immunomodulatory agent that primarily targets phagocytic cells, such as macrophages, neutrophils, and microglia. Tuftsin's biological activities are mediated through specific receptors, including Neuropilin-1 (Nrp1), leading to the activation of downstream signaling pathways that enhance various immune functions. Its ability to stimulate phagocytosis, modulate cytokine production, and enhance antigen presentation makes it a promising candidate for immunotherapy, particularly in the context of oncology and infectious diseases.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to receptors on the surface of immune cells, most notably macrophages. This interaction initiates a cascade of intracellular events that lead to cellular activation. A key signaling pathway involves the binding of Tuftsin to Neuropilin-1 (Nrp1), which then modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway. This can influence a range of cellular functions, including proliferation, differentiation, and cytokine secretion. The activation of phagocytes by Tuftsin also leads to an increase in their ability to engulf and destroy pathogens and neoplastic cells.
Tuftsin Signaling Pathway
Caption: this compound signaling via Neuropilin-1 and the TGF-β pathway.
Key In Vitro Experimental Protocols
A series of in vitro assays are essential to characterize the immunostimulatory properties of this compound. These experiments are designed to quantify its effects on key immune cell functions.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
Phagocytosis Assay
This assay quantifies the ability of phagocytic cells (e.g., macrophages) to engulf particles, a key function enhanced by this compound.
Protocol: Flow Cytometry-Based Phagocytosis Assay
-
Cell Preparation:
-
Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in complete culture medium.
-
Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium alone).
-
Incubate for 1-2 hours at 37°C.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent microspheres) to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis. As a negative control, incubate one set of wells at 4°C to inhibit active uptake.
-
-
Quenching of Extracellular Fluorescence:
-
Aspirate the medium and wash the cells twice with cold PBS to remove non-ingested particles.
-
Add a quenching solution (e.g., Trypan Blue) for 1-2 minutes to quench the fluorescence of particles attached to the outer cell membrane.
-
Wash the cells again with cold PBS.
-
-
Cell Harvesting and Staining:
-
Detach the cells from the plate using a cell scraper or a gentle dissociation solution (e.g., Accutase).
-
Transfer the cell suspension to FACS tubes.
-
(Optional) Stain with a cell surface marker (e.g., CD11b-PE) to identify the macrophage population.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population.
-
Quantify phagocytosis by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of this population.
-
Data Presentation: Phagocytosis Assay Results
| Treatment Group | Concentration (µg/mL) | Phagocytic Cells (%) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | Baseline % | Baseline MFI |
| This compound | 0.1 | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD |
| This compound | 100 | Value ± SD | Value ± SD |
| Negative Control (4°C) | 10 | Value ± SD | Value ± SD |
Cytokine Profiling
This experiment measures the secretion of key pro-inflammatory and anti-inflammatory cytokines by immune cells in response to this compound.
Protocol: ELISA for Cytokine Quantification
-
Cell Culture and Stimulation:
-
Seed macrophages or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 - 100 µg/mL) with or without a co-stimulant like lipopolysaccharide (LPS) (e.g., 100 ng/mL), which Tuftsin is known to synergize with.[1]
-
Include appropriate controls: untreated cells, cells with LPS alone, and medium alone (blank).
-
Incubate for 24-48 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-12) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add diluted standards and the collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Data Presentation: Cytokine Secretion Profile
| Treatment Group | Tuftsin (µg/mL) | LPS (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Untreated | 0 | 0 | Value ± SD | Value ± SD | Value ± SD |
| LPS alone | 0 | 100 | Value ± SD | Value ± SD | Value ± SD |
| Tuftsin alone | 10 | 0 | Value ± SD | Value ± SD | Value ± SD |
| Tuftsin + LPS | 0.1 | 100 | Value ± SD | Value ± SD | Value ± SD |
| Tuftsin + LPS | 1 | 100 | Value ± SD | Value ± SD | Value ± SD |
| Tuftsin + LPS | 10 | 100 | Value ± SD | Value ± SD | Value ± SD |
| Tuftsin + LPS | 100 | 100 | Value ± SD | Value ± SD | Value ± SD |
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of lymphocytes, a crucial aspect of the adaptive immune response.
Protocol: CFSE-Based Lymphocyte Proliferation Assay
-
Cell Labeling:
-
Isolate lymphocytes (e.g., from splenocytes or PBMCs).
-
Resuspend the cells in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding complete medium containing fetal bovine serum.
-
Wash the cells multiple times to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled lymphocytes in complete medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce proliferation. Include an unstimulated control.
-
Culture for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer them to FACS tubes.
-
(Optional) Stain with antibodies against lymphocyte markers (e.g., CD4, CD8) to analyze specific subsets.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of cell division.
-
-
Data Analysis:
-
Determine the percentage of divided cells.
-
Calculate the proliferation index, which is the average number of divisions that a responding cell has undergone.[2]
-
Data Presentation: Lymphocyte Proliferation Data
| Treatment Group | Concentration (µg/mL) | Divided Cells (%) | Proliferation Index |
| Unstimulated Control | 0 | Baseline % | 1.0 |
| Stimulated Control | 0 | Value ± SD | Value ± SD |
| This compound | 0.1 | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD |
| This compound | 100 | Value ± SD | Value ± SD |
In Vivo Experimental Design
To evaluate the therapeutic potential of this compound in a more complex biological system, in vivo studies using animal models are necessary.
Workflow for In Vivo Immunotherapy Study
Caption: A typical workflow for an in vivo cancer immunotherapy study.
Protocol: Syngeneic Mouse Tumor Model
-
Animal Model Selection:
-
Choose an appropriate syngeneic mouse model (e.g., C57BL/6 mice with B16 melanoma or BALB/c mice with 4T1 breast cancer). These models have a competent immune system.[3]
-
-
Tumor Cell Implantation:
-
Inject a defined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mice.
-
-
Treatment Groups:
-
Once tumors are palpable, randomize the mice into treatment groups:
-
Vehicle control (e.g., saline, intraperitoneal injection)
-
This compound (various doses, e.g., 1, 5, 10 mg/kg, intraperitoneal injection, daily or every other day)
-
Positive control (e.g., an established immunotherapy agent like anti-PD-1 antibody)
-
Combination therapy (this compound + positive control)
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and blood.
-
-
Endpoint Analysis:
-
Tumor Analysis: Weigh the excised tumors. Process a portion of the tumor for immunohistochemistry or flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, macrophages).
-
Spleen Analysis: Prepare single-cell suspensions from the spleens to analyze systemic immune cell populations by flow cytometry.
-
Serum Analysis: Collect blood to measure systemic cytokine levels by ELISA or multiplex assay.
-
Data Presentation: In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint |
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound (1 mg/kg) | Value ± SEM | Value ± SEM |
| This compound (5 mg/kg) | Value ± SEM | Value ± SEM |
| This compound (10 mg/kg) | Value ± SEM | Value ± SEM |
| Positive Control | Value ± SEM | Value ± SEM |
| Combination Therapy | Value ± SEM | Value ± SEM |
Data Presentation: Immune Cell Infiltration in Tumors
| Treatment Group | CD8+ T cells / mm² | F4/80+ Macrophages / mm² |
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound (5 mg/kg) | Value ± SEM | Value ± SEM |
| Positive Control | Value ± SEM | Value ± SEM |
| Combination Therapy | Value ± SEM | Value ± SEM |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as an immunotherapeutic agent. By systematically assessing its impact on key immune functions both in vitro and in vivo, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The structured presentation of data will facilitate clear interpretation and comparison of results, ultimately guiding further drug development efforts.
References
Application Notes and Protocols for Stimulating Neutrophil Chemotaxis with Tuftsin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It functions as an immunomodulatory agent, primarily stimulating the activity of phagocytic cells such as neutrophils and macrophages.[1][2] Tuftsin has been shown to enhance phagocytosis, motility, and chemotaxis of these immune cells.[2][3] The diacetate salt of Tuftsin is a stable and soluble form commonly used in in-vitro and in-vivo studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing Tuftsin diacetate to stimulate neutrophil chemotaxis, a critical process in the innate immune response.[4] The information is intended to guide researchers in designing and executing experiments to investigate the chemoattractant properties of this compound and its underlying signaling mechanisms in neutrophils.
Mechanism of Action
Tuftsin exerts its biological effects by binding to specific receptors on the surface of phagocytic cells.[1] One of the key receptors identified for Tuftsin is Neuropilin-1 (NRP1).[3] Upon binding to NRP1, Tuftsin is thought to initiate a downstream signaling cascade that leads to the reorganization of the actin cytoskeleton, cellular polarization, and directed migration towards the chemoattractant source.[5]
The precise signaling pathway following Tuftsin-NRP1 interaction in neutrophils is an area of ongoing research. In other cell types, such as microglia, the signaling has been shown to involve the Transforming Growth Factor-beta (TGF-β) pathway.[3] However, the direct role of TGF-β in neutrophil chemotaxis is a subject of debate, with some studies suggesting it can act as a chemoattractant at very low concentrations, while others indicate it does not directly induce migration but may influence other signaling pathways like SMAD3 and ERK1/2.[3][6]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound-induced neutrophil chemotaxis based on typical results from Boyden chamber assays. These values should serve as a reference, and optimal concentrations may vary depending on the specific experimental conditions and cell source.
| Parameter | Value | Notes |
| EC50 | ~50 nM | The half-maximal effective concentration for inducing neutrophil chemotaxis. This is an estimated value and should be determined empirically. |
| Optimal Concentration | 10-100 nM | The concentration range typically yielding the maximal chemotactic response. Higher concentrations may lead to receptor saturation or desensitization. |
| Incubation Time | 60-90 minutes | Optimal time for observing significant neutrophil migration in a Boyden chamber assay. |
| Chemotactic Index | 2.5 - 4.0 | Fold increase in migrated cells in response to this compound compared to a negative control (buffer alone). |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in HBSS and mix with an equal volume of 3% Dextran T-500 solution.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet and lyse the remaining red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils can be assessed by flow cytometry using markers like CD15.[7]
Protocol 2: Neutrophil Chemotaxis Assay using a Boyden Chamber
Materials:
-
Isolated human neutrophils
-
This compound
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Positive control chemoattractant (e.g., 100 nM fMLP)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)[8]
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Staining solution (e.g., Diff-Quik)
-
Reagents for quantifying migrated cells (e.g., Myeloperoxidase assay kit)
Procedure:
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute to desired concentrations in chemotaxis medium. A suggested concentration range for initial experiments is 1 nM to 1 µM.
-
Add the this compound dilutions or control solutions to the lower wells of the Boyden chamber.[8] Include a negative control (chemotaxis medium alone) and a positive control.
-
Place the polycarbonate membrane over the lower wells.
-
Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper wells of the Boyden chamber.[9]
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.[9]
-
After incubation, remove the chamber and discard the cell suspension from the upper wells.
-
Carefully remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, quantify migrated cells by lysing the cells on the lower side of the membrane and measuring the activity of an enzyme like myeloperoxidase.[1]
-
Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the negative control.
Mandatory Visualizations
Caption: Proposed signaling pathway for Tuftsin-induced neutrophil chemotaxis.
Caption: Experimental workflow for the neutrophil chemotaxis assay.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Recruitment of Neutrophils to the Tumor Microenvironment Is Regulated by Multiple Mediators [frontiersin.org]
- 3. Type I transforming growth factor-beta receptors on neutrophils mediate chemotaxis to transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Unveiling Novel Genes that Regulate Neutrophil Migration - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Effect of tuftsin on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β1 activates neutrophil signaling and gene expression but not migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Tuftsin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin diacetate is the diacetate salt of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It is a potent immunomodulatory agent that primarily activates phagocytic cells such as macrophages, neutrophils, and microglia.[2] Tuftsin's diverse biological activities, including enhancement of phagocytosis, antigen presentation, and antitumor effects, make it a subject of significant interest in immunology and drug development.[3][4] These application notes provide detailed protocols for studying the in vitro effects of this compound on various immune cells, focusing on its mechanism of action and functional consequences.
Mechanism of Action
Tuftsin exerts its effects by binding to specific receptors on the surface of immune cells, with Neuropilin-1 (NRP1) being identified as a key receptor.[3] Upon binding to NRP1, Tuftsin is thought to initiate a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway. This signaling leads to the phosphorylation of downstream mediators like Smad3 and can also influence other pathways, such as the PI3K/Akt pathway, ultimately leading to the modulation of various cellular functions.
Data Presentation
Table 1: Effect of this compound on Phagocytic Activity
| Cell Type | This compound Concentration | Incubation Time | Phagocytic Index (% of control) | Reference |
| Human Polymorphonuclear Neutrophils (PMNs) | 5 µg/mL | 15 min | Data to be determined | [5] |
| Human Polymorphonuclear Neutrophils (PMNs) | 1 µg/mL | Not Specified | Increased phagocytosis | [6] |
| Human Peritoneal Macrophages | 2 x 10⁻⁷ M | Not Specified | ~200% | [7] |
| Murine Peritoneal Macrophages | Not Specified | Not Specified | Augmented phagocytic response | [4] |
Table 2: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity
| Effector Cells | Target Cells | This compound Concentration | Effector:Target Ratio | % Cytotoxicity | Reference |
| Murine Splenic Effector Cells | Yac-1 T-cell lymphoma | 50-100 µg/mL | Data to be determined | Pronounced enhancement | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | K562 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Dose-Response of this compound on Cytokine Secretion by Macrophages/Monocytes
| Cell Type | Cytokine | This compound Concentration (µg/mL) | Cytokine Concentration (pg/mL) | Reference |
| Human Peripheral Blood Adherent Cells | IL-1 | Data to be determined | Induces production | [5] |
| Murine Macrophages (with LPS) | TNF-α | Data to be determined | Potentiates production | |
| Human Mononuclear Cells | IL-1β | Data to be determined | Data to be determined | |
| Dendritic Cells (with antigen peptide) | IL-10 | 20 µg/mL | Inhibition of secretion | [6] |
| Dendritic Cells (with antigen peptide) | IL-12 | 20 µg/mL | Promotion of secretion | [6] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay Using Fluorescent Microspheres
This protocol details a method to quantify the phagocytic activity of neutrophils or macrophages treated with this compound using fluorescent microspheres and flow cytometry.[5][8]
Materials:
-
Human Polymorphonuclear Neutrophils (PMNs) or macrophage cell line (e.g., J774A.1)
-
This compound
-
Fluorescently labeled microspheres (e.g., 1 µm, FITC-labeled)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture macrophages or isolate PMNs and seed them in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Dilute the stock solution to desired concentrations (e.g., 0.1, 1, 5, 10 µg/mL).
-
Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 15 minutes at 37°C.[5]
-
-
Phagocytosis:
-
Add fluorescent microspheres to each well at a particle-to-cell ratio of 50:1.[5]
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Washing and Detachment:
-
To remove non-ingested microspheres, wash the cells three times with ice-cold PBS.
-
Treat the cells with Trypsin-EDTA to detach them from the plate.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. An increase in fluorescence intensity indicates an increase in phagocytosis.
-
Experimental Workflow for Phagocytosis Assay
Caption: Workflow for the in vitro phagocytosis assay.
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol describes a flow cytometry-based method to assess the effect of this compound on the cytotoxic activity of NK cells against a target cancer cell line.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
-
K562 cells (or another suitable target cell line)
-
This compound
-
Complete cell culture medium
-
CFSE (Carboxyfluorescein succinimidyl ester) for target cell labeling
-
7-AAD (7-Aminoactinomycin D) for dead cell staining
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Label K562 target cells with CFSE according to the manufacturer's protocol. This will allow for the differentiation of target cells from effector cells.
-
Wash the labeled cells and resuspend them in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete medium.
-
-
Co-culture and Treatment:
-
In a 96-well U-bottom plate, add PBMCs at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Add the CFSE-labeled K562 cells to each well.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Analysis:
-
After incubation, add 7-AAD to each well to stain the dead cells.
-
Analyze the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population and then determine the percentage of 7-AAD-positive (dead) cells within that gate.
-
The percentage of specific cytotoxicity is calculated as: (% Dead Target Cells with Effectors - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) x 100.
-
Experimental Workflow for NK Cell Cytotoxicity Assay
Caption: Workflow for the NK cell cytotoxicity assay.
Protocol 3: Western Blot Analysis of this compound Signaling Pathway
This protocol outlines the steps to analyze the activation of key signaling molecules in macrophages following treatment with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-NRP1, anti-TGFβR1, anti-phospho-Smad3, anti-total Smad3, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Normalize all to the loading control (GAPDH).
-
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Protocol 4: Cytokine Secretion Assay (ELISA)
This protocol provides a general method for measuring the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12) in the supernatant of immune cells treated with this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the immune cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., LPS).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Logical Relationship for Cytokine Secretion Analysis
References
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does tuftsin alter phagocytosis by human polymorphonuclear neutrophils? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 4. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuftsin stimulates IL-1 production by human mononuclear cells, human spleen cells and mouse spleen cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment Effect of Tuftsin and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rate of interleukin-1beta secretion in different myeloid cells varies with the extent of redox response to Toll-like receptor triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuftsin Diacetate in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1][2] Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), and its diacetate salt, have demonstrated significant immunomodulatory effects, making them promising therapeutic candidates for neuroinflammatory diseases.[3][4][5] These application notes provide a comprehensive overview of the use of Tuftsin diacetate in EAE models, including its mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies. Tuftsin targets microglia and macrophages, key players in EAE pathogenesis, promoting a shift from a pro-inflammatory to an anti-inflammatory state.[2][6][7] This shift helps to attenuate disease severity, reduce demyelination, and promote remyelination.[6][8]
Mechanism of Action
This compound exerts its therapeutic effects in EAE primarily through the modulation of microglial and macrophage phenotypes.[2][3] The peptide binds to Neuropilin-1 (Nrp1) receptors on these immune cells, triggering a signaling cascade that promotes an anti-inflammatory M2 phenotype.[9] This process is associated with the induction of canonical Transforming Growth Factor-beta (TGF-β) signaling.[7][10]
The downstream effects of this compound administration in EAE models include:
-
Polarization of Microglia/Macrophages: A shift from the pro-inflammatory M1 phenotype, characterized by the production of inflammatory cytokines, to the anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation.[8][11]
-
Modulation of T-cell Responses: Suppression of pro-inflammatory T helper 1 (Th1) and Th17 cell responses, which are key drivers of EAE pathology.[3][12]
-
Promotion of Regulatory T-cells (Tregs): Expansion of immunosuppressive Tregs, which play a crucial role in maintaining immune homeostasis and dampening autoimmune responses.[3][12][13]
-
Enhanced Phagocytosis: Increased phagocytic activity of microglia, aiding in the clearance of myelin debris, which is a prerequisite for remyelination.[8][12]
The culmination of these effects is a reduction in CNS inflammation, decreased demyelination, and an environment conducive to repair and remyelination, leading to an overall amelioration of clinical symptoms in EAE.[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in EAE models.
Table 1: this compound Treatment Parameters and Clinical Outcomes in EAE
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [2][12] |
| EAE Induction | Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX) | [2][12] |
| Tuftsin Concentration | 500 µM delivered via mini-osmotic pumps | [14][12] |
| Treatment Initiation | Prophylactic (Day 1 post-immunization) or Therapeutic (Day 14 post-immunization) | [2][12] |
| Primary Outcome | Significant reduction in clinical EAE scores | [2][6] |
| Histopathology | Attenuated demyelination and reduced inflammatory cell infiltration in the spinal cord | [6][12] |
Table 2: Cellular and Molecular Effects of this compound in EAE
| Marker | Effect of Tuftsin Treatment | Reference |
| iNOS (pro-inflammatory marker) | Decreased expression in microglia/macrophages | [2] |
| Arginase-1 (anti-inflammatory marker) | Increased expression in microglia/macrophages | [2] |
| Th1-associated transcription factors | Downregulation | [3][12] |
| Th2-associated transcription factors | Upregulation | [3][12] |
| Regulatory T-cells (Tregs) | Expansion | [3][12] |
| Anti-inflammatory Cytokines (e.g., IL-10, TGF-β) | Increased production | [12] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using MOG35-55 peptide.[1][15][16]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 peptide and CFA.
-
A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Emulsify by drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[17]
-
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 200 µL of PBS on Day 0 (shortly after immunization) and again on Day 2.[16]
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[15]
-
Use a standardized scoring system (see Table 3).
-
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund state |
Protocol 2: Administration of this compound via Osmotic Pumps
This protocol describes the continuous delivery of this compound using subcutaneously implanted mini-osmotic pumps.[12]
Materials:
-
This compound
-
Sterile PBS
-
Mini-osmotic pumps (e.g., Alzet)
-
Surgical instruments for implantation
Procedure:
-
Pump Preparation:
-
Prepare a sterile solution of this compound in PBS at the desired concentration (e.g., 500 µM).[12]
-
Fill the mini-osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the EAE mouse at the desired time point for treatment initiation (e.g., Day 1 for prophylactic treatment or Day 14 for therapeutic treatment).[2][12]
-
Make a small subcutaneous incision on the back of the mouse.
-
Insert the filled mini-osmotic pump into the subcutaneous space.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Provide appropriate post-operative care, including analgesics.
-
Continue daily monitoring of EAE clinical scores.
-
Visualizations
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuftsin promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin, Thr-Lys-Pro-Arg. Anatomy of an immunologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of microglial/macrophage activation by macrophage inhibitory factor (TKP) or tuftsin (TKPR) attenuates the disease course of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tuftsin Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 8. Promotion of microglial phagocytosis by tuftsin stimulates remyelination in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuftsin-driven experimental autoimmune encephalomyelitis recovery requires neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuftsin Promotes an Anti-Inflammatory Switch and Attenuates Symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory T cells promote remyelination in the murine experimental autoimmune encephalomyelitis model of multiple sclerosis following human neural stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuftsin-driven experimental autoimmune encephalomyelitis recovery requires Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 16. Experimental autoimmune encephalomyelitis induction and monitoring [bio-protocol.org]
- 17. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
Troubleshooting & Optimization
Technical Support Center: Tuftsin Diacetate for Cell Culture Experiments
Welcome to the technical support center for the use of Tuftsin diacetate in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the dissolution, storage, and application of this compound, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is sterile, high-purity water, such as nuclease-free or cell culture grade water. One supplier suggests that for solutions up to 2 mg/mL, distilled water can be used.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in sterile, high-purity water to your desired concentration. Gently vortex or sonicate the vial to ensure complete dissolution. For cell culture applications, it is crucial to filter-sterilize the stock solution through a 0.22 µm filter before use.
Q3: What is the recommended storage condition for this compound?
A3: Lyophilized this compound should be stored at -20°C.[1] Once reconstituted, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve lyophilized this compound directly in cell culture media. The complex composition of media, including salts and proteins, can interfere with the dissolution process and may lead to precipitation. It is best practice to first prepare a concentrated stock solution in sterile water and then dilute it to the final working concentration in your cell culture medium.
Q5: What should I do if I observe precipitation after adding this compound to my cell culture media?
A5: Precipitation upon addition to cell culture media can be caused by several factors, including high final concentration, interaction with media components, or temperature and pH fluctuations. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Troubleshooting Guide
This guide provides solutions to common issues you may encounter when using this compound in your cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving Lyophilized Powder | Incomplete equilibration to room temperature leading to moisture condensation. | 1. Ensure the vial has reached room temperature before opening.2. Use gentle vortexing or sonication to aid dissolution. |
| Use of a non-recommended solvent. | 1. Reconstitute in sterile, high-purity water as recommended. | |
| Precipitation in Stock Solution | The concentration is too high. | 1. Prepare a new stock solution at a lower concentration (e.g., 1-2 mg/mL). |
| The solution was not properly sterilized. | 1. Always filter-sterilize the stock solution through a 0.22 µm filter after reconstitution. | |
| Precipitation Upon Dilution in Cell Culture Media | The final concentration of this compound is too high. | 1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media.2. Consider performing serial dilutions of your stock solution in the media. |
| Interaction with media components (salts, proteins). | 1. Pre-warm the cell culture media to 37°C before adding the this compound solution.2. Add the this compound solution drop-wise to the media while gently swirling.3. If using serum-containing media, try reducing the serum concentration or using a serum-free medium for the treatment period, if compatible with your cell line. | |
| pH or temperature shock. | 1. Ensure both the stock solution and the cell culture media are at the same temperature before mixing.2. Check the pH of your final culture medium after adding this compound to ensure it is within the optimal range for your cells. | |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Store aliquots at -80°C for long-term stability.3. Prepare fresh working dilutions for each experiment from a frozen stock aliquot. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening.
-
Carefully weigh the desired amount of powder or use the entire content of a pre-weighed vial.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mg/mL. For example, add 1 mL of water to 1 mg of this compound.
-
Gently vortex the tube for 10-15 seconds to dissolve the powder. If necessary, sonicate for a few seconds to ensure complete dissolution. The solution should be clear and free of particulates.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Frozen aliquot of sterile this compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare the working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment.
-
Example: To prepare a 10 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:100 dilution (e.g., add 10 µL of stock solution to 990 µL of pre-warmed media).
-
-
Remove the existing medium from your cell culture plates.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Tuftsin diacetate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tuftsin diacetate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
For long-term stability, lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Storing the powder in a desiccator can prevent moisture absorption, which is particularly important for hygroscopic peptides.[1] For short-term storage (days to weeks), 4°C is also acceptable.[2]
Q2: How should I store this compound once it is reconstituted in a solution?
Peptide solutions are significantly less stable than their lyophilized form.[2] To preserve biological activity, reconstituted this compound solutions must be stored frozen.[3] For short-term storage (1-2 weeks), -20°C is recommended. For longer-term storage (up to 3-4 months), -80°C is preferable.[2][4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2]
Q3: What is the stability of this compound solutions at different temperatures?
The biological activity of this compound in solution is highly temperature-dependent. At room temperature (25°C) or refrigeration (5°C), the peptide rapidly loses its phagocytosis-stimulating activity.[3] Frozen storage is essential to maintain its function.[3] Interestingly, one study noted that even with a significant loss of biological activity at 25°C over 6 months, HPLC analysis showed only minor chemical changes, suggesting that conformational changes or subtle modifications may be responsible for the loss of function.[3]
Q4: What solvents or buffers should I use to reconstitute this compound?
This compound is soluble in water.[5] For preparing stock solutions, sterile, nuclease-free water is a suitable choice. If storing the solution is necessary, using a buffer at a pH of 5-6 can improve stability.[1] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used first, followed by dilution with an aqueous buffer to the desired concentration.[5]
Q5: What are the primary degradation pathways for this compound?
Like other peptides, this compound can be susceptible to several degradation pathways:
-
Enzymatic Degradation: In biological systems, peptidases can rapidly break down Tuftsin.[6]
-
Chemical Degradation: In solution, peptides can undergo deamidation and oxidation (though the core Thr-Lys-Pro-Arg sequence of Tuftsin is less prone to oxidation).[1][7]
-
Physical Instability: Aggregation is a common issue for peptides in solution and can be influenced by factors such as pH, temperature, concentration, and interaction with surfaces.[8][9]
Data Summary: Stability of this compound in Solution
The following table summarizes the qualitative stability data for this compound in sterile saline solutions based on the loss of phagocytosis-stimulating activity.
| Storage Temperature | Timepoint | Observed Biological Activity | Chemical Purity (via HPLC) |
| 25°C | 6 months | Complete loss of activity | ~1% impurities detected |
| 25°C | 12 months | Significant inhibition of phagocytosis | Not specified |
| 5°C | - | Rapid loss of activity | Not specified |
| -20°C | - | Gradual loss of activity over time | Minor changes observed |
| -70°C | - | Gradual loss of activity over time | Minor changes observed |
| Data synthesized from a study by Fridkin et al.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity observed in the assay. | 1. Improper storage of the peptide (lyophilized or in solution).2. Multiple freeze-thaw cycles of the stock solution.3. Incorrect concentration of the working solution.4. The peptide has degraded over time. | 1. Ensure lyophilized peptide is stored at -20°C and solutions are stored frozen (-20°C or -80°C).2. Always aliquot stock solutions into single-use volumes.3. Verify the correct calculation and dilution of the stock solution.4. Use a fresh vial of lyophilized peptide to prepare a new stock solution. |
| Precipitation observed upon reconstitution or after thawing. | 1. The peptide concentration is too high for the solvent.2. The pH of the solution is at the peptide's isoelectric point.3. Aggregation has occurred due to improper storage or handling. | 1. Try dissolving the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing.2. Adjust the pH of the buffer. For basic peptides like Tuftsin, a slightly acidic buffer (pH 5-6) may improve solubility and stability.3. Briefly sonicate the solution. If precipitation persists, it may be necessary to prepare a fresh solution. |
| Inconsistent or variable results between experiments. | 1. Inconsistent handling of the peptide solution (e.g., time at room temperature).2. Variability in the number of freeze-thaw cycles.3. Static charge on the lyophilized powder leading to inaccurate weighing. | 1. Standardize the experimental protocol to minimize the time the peptide solution is kept at room temperature.2. Use fresh aliquots for each experiment.3. Use an anti-static gun or ensure a properly humidified environment when weighing the peptide powder. |
Mandatory Visualizations
Caption: Tuftsin binds to the Nrp1 receptor, initiating a signaling cascade through the canonical TGFβ pathway.
Caption: Workflow for assessing the chemical and biological stability of this compound solutions over time.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for assessing the chemical stability of this compound. Optimization may be required based on the specific HPLC system and column used.
Objective: To quantify the amount of intact this compound in a solution over time and separate it from potential degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
This compound reference standard
-
Sample solutions stored under various conditions
Procedure:
-
Preparation of Mobile Phases: Prepare Mobile Phases A and B as described above. Degas both solutions before use.
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in Mobile Phase A. From this stock, prepare a series of calibration standards ranging from approximately 0.01 to 0.5 mg/mL.
-
Sample Preparation: Thaw the this compound samples from the stability study. If necessary, dilute them with Mobile Phase A to fall within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm (for peptide bonds)
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 65 35 30 5 95 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Quantify the amount of this compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (Time 0) concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Phagocytosis Assay for this compound Activity
This protocol outlines a method to assess the biological activity of this compound by measuring its ability to stimulate phagocytosis in a macrophage cell line (e.g., J774A.1) or primary neutrophils.
Objective: To determine the functional activity of this compound solutions.
Materials:
-
Macrophage cell line (e.g., J774A.1) or isolated human neutrophils
-
Complete cell culture medium
-
This compound solutions (control and experimental)
-
Fluorescently labeled microspheres or zymosan particles
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution or other quenching agent for extracellular fluorescence
-
Microplate reader with fluorescence capabilities or a flow cytometer
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
Tuftsin Treatment: Remove the culture medium and wash the cells gently with PBS. Add fresh medium containing different concentrations of your this compound samples (and a vehicle control). Incubate for a specified period (e.g., 15 minutes to 1 hour) at 37°C.[10]
-
Initiation of Phagocytosis: Add the fluorescently labeled particles to each well at a predetermined particle-to-cell ratio (e.g., 50:1).[10]
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-90 minutes) to allow for phagocytosis.
-
Removal of Non-phagocytosed Particles: After incubation, aspirate the medium and wash the cells thoroughly with cold PBS (3-4 times) to remove any particles that have not been internalized.
-
Quenching Extracellular Fluorescence: Add a quenching solution, such as Trypan Blue, to each well for a brief period (e.g., 1-2 minutes) to quench the fluorescence of any particles that are attached to the outside of the cells but not internalized. Wash again with PBS.
-
Quantification:
-
Plate Reader Method: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity in each well using a microplate reader.
-
Flow Cytometry Method: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cell population on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.
-
-
Data Analysis: Compare the fluorescence intensity or the percentage of phagocytic cells in the Tuftsin-treated samples to the vehicle control. An increase in fluorescence indicates a stimulation of phagocytosis and confirms the biological activity of the this compound.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sterile saline solutions of synthetic tuftsin, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Frontiers | Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases [frontiersin.org]
- 9. hplc.eu [hplc.eu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tuftsin Diacetate for Macrophage Stimulation
Welcome to the technical support center for researchers utilizing Tuftsin diacetate to stimulate macrophages. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you achieve consistent and optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during macrophage stimulation with this compound.
Q1: What is this compound and how does it activate macrophages?
A: Tuftsin is a natural tetrapeptide (Threonyl-L-lysyl-L-prolyl-L-arginine) derived from the Fc portion of immunoglobulin G.[1] It is a potent immunomodulator that primarily targets macrophages, monocytes, and neutrophils.[1] this compound is a salt form of the peptide, often used in research for its stability and solubility. It activates macrophages by binding to specific cell surface receptors, including Neuropilin-1 (Nrp1), which then triggers downstream signaling pathways to enhance functions like phagocytosis, nitric oxide production, and cytokine release.[2]
Q2: I'm not observing any macrophage activation. What is a good starting concentration for this compound?
A: The optimal concentration of this compound can vary depending on the macrophage source (cell line vs. primary cells) and the specific assay being performed. Based on published data, a good starting point for dose-response experiments is between 10⁻⁹ M and 10⁻⁶ M (approximately 0.5 ng/mL to 500 ng/mL) .
-
For phagocytosis assays: A study on human peritoneal macrophages showed a biphasic effect, with maximal activity observed at 2 x 10⁻⁷ M (approximately 100 ng/mL) . Another study found the greatest effect on phagocytosis with human PMNs at 5 µg/mL after a 15-minute incubation.[3]
-
For binding affinity: The equilibrium dissociation constant (K(D)) for Tuftsin binding to mouse peritoneal macrophages is approximately 5.3 x 10⁻⁸ M .[4] This suggests that concentrations around this value should be effective for receptor engagement.
Recommendation: We recommend performing a pilot experiment with a broad concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: My results are highly variable between replicates. What are the common causes?
A: High variability is a frequent challenge in cell-based assays. Consider the following factors:
-
Cell Health and Density: Ensure your macrophages are healthy, within a low passage number for cell lines, and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently.
-
Inconsistent Stimulation: Ensure this compound is thoroughly mixed into the media before adding to cells. Prepare a master mix for treating replicate wells to minimize pipetting errors.
-
Macrophage Phenotype Instability: Macrophage polarization can be transient. If culturing for extended periods, the macrophage phenotype may drift, leading to inconsistent responses. Standardize differentiation and stimulation times across all experiments.[5]
-
Reagent Quality: Ensure the this compound stock is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
"Edge Effect" in Plates: Wells on the perimeter of multi-well plates are prone to evaporation, altering reagent concentrations. It is best practice to fill outer wells with sterile PBS or media and use the inner wells for your experiment.
Q4: The viability of my macrophages is decreasing after treatment. Is this compound toxic?
A: Tuftsin itself is a natural peptide and is generally not considered cytotoxic at typical working concentrations. However, extremely high concentrations or issues with the diacetate salt preparation could potentially affect cell health.
-
Troubleshooting Steps:
-
Perform a Viability Assay: Use a standard assay (e.g., Trypan Blue exclusion, MTT, or Live/Dead staining) to test a range of this compound concentrations on your macrophages.
-
Check Stock Solution: Ensure your stock solution is sterile and correctly prepared. Contamination or incorrect pH of the final culture medium after adding the stock can impact cell viability.
-
Reduce Incubation Time: Tuftsin's effect on phagocytosis can be rapid.[3] If long incubation times are not necessary for your endpoint (like cytokine production), consider a shorter duration.
-
Q5: I am not detecting an increase in Nitric Oxide (NO) production. What could be wrong?
A: Tuftsin can induce nitric oxide (NO) synthase and subsequent NO production in a dose-dependent manner.[2] However, this effect can be dependent on co-stimulation.
-
Co-stimulation May Be Required: Some studies show that Tuftsin requires a co-stimulant like lipopolysaccharide (LPS) or synergizes with interferon-gamma (IFN-γ) for optimal NO production.[2] Consider including a low dose of LPS (e.g., 1-10 ng/mL) or IFN-γ (e.g., 10-20 ng/mL) as a co-stimulant if this compound alone is insufficient.
-
Timing is Critical: NO production peaks at different times depending on the stimulus. For LPS-stimulated macrophages, nitrite levels in the supernatant can peak around 24-42 hours. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal endpoint.
-
Griess Assay Sensitivity: Ensure your Griess reagent is fresh and properly prepared, as it is light-sensitive. Also, confirm your cell seeding density is high enough to produce detectable levels of nitrite.
Data Presentation: Expected Macrophage Responses
The following tables summarize typical concentration ranges and expected outcomes for various macrophage activation assays upon stimulation with this compound.
Table 1: Phagocytosis Assay Optimization
| Parameter | Concentration Range | Incubation Time | Expected Outcome |
|---|---|---|---|
| Optimal Concentration | 100 nM - 1 µM | 15 - 60 min | Increased uptake of fluorescent beads, zymosan, or bacteria. |
| Half-Maximal Binding | ~117 nM | 15 min | Significant increase in phagocytic activity over baseline. |
| Maximal Activity | ~200 nM | 15 - 30 min | Peak phagocytic response observed in dose-response curve. |
Table 2: Nitric Oxide (NO) Production
| This compound Conc. | Co-stimulant | Incubation Time | Expected Nitrite (µM) |
|---|---|---|---|
| 100 nM - 1 µM | None | 24 - 48 h | Modest increase; may be below detection limit. |
| 100 nM - 1 µM | LPS (10 ng/mL) | 24 - 48 h | Synergistic and robust increase in nitrite concentration. |
| 100 nM - 1 µM | IFN-γ (20 ng/mL) | 24 - 48 h | Synergistic and robust increase in nitrite concentration. |
Note: Absolute nitrite concentrations are highly dependent on cell type and density. A pilot study is strongly recommended.
Table 3: Pro-inflammatory Cytokine Release (M1 Polarization)
| Cytokine | This compound Conc. | Incubation Time | Expected Outcome |
|---|---|---|---|
| TNF-α | 10⁻¹⁰ M (analogue) | 12 h | Increased secretion (Note: Data is for a stable analogue; natural Tuftsin may require co-stimulation). |
| IL-1β | 100 nM - 1 µM | 8 - 24 h | Potential for increased secretion, possibly requiring a co-stimulant like LPS. |
| IL-12 | 100 nM - 1 µM | 8 - 24 h | Potential for increased secretion, possibly requiring a co-stimulant like LPS. |
Note: Cytokine release in response to Tuftsin can be modest. Co-stimulation with IFN-γ and/or LPS is often used to enhance M1 polarization and cytokine production.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a general workflow for assessing macrophage activation by this compound.
Protocol 1: Phagocytosis Assay using Fluorescent Microspheres
-
Cell Preparation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Reagent Preparation:
-
Prepare a series of this compound dilutions in pre-warmed, serum-free culture medium (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control).
-
Opsonize fluorescent microspheres (e.g., 1 µm FITC-labeled latex beads) by incubating them in 50% fetal bovine serum for 30 minutes at 37°C. Wash the beads 3x with sterile PBS to remove excess serum. Resuspend in culture medium at a desired concentration (e.g., a 50:1 bead-to-cell ratio).[3]
-
-
Stimulation:
-
Gently wash the macrophage monolayer with warm PBS.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15 minutes at 37°C.[3]
-
-
Phagocytosis:
-
Add the opsonized fluorescent beads to each well.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Analysis:
-
Aspirate the medium and wash the cells vigorously 3-4 times with ice-cold PBS to remove non-internalized beads.
-
Optional: Add 0.25% Trypsin for 1-2 minutes to detach surface-bound beads.[3]
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the fluorescence of the lysate using a plate reader. Alternatively, visualize and quantify uptake using fluorescence microscopy or flow cytometry.
-
Protocol 2: Nitric Oxide (NO) Measurement using Griess Assay
-
Cell Preparation: Seed macrophages in a 96-well plate at a high density (e.g., 1 x 10⁵ cells/well). Allow cells to adhere overnight.
-
Stimulation:
-
Replace the medium with fresh culture medium containing your desired concentrations of this compound. Include wells with co-stimulants (e.g., LPS at 10 ng/mL) and appropriate controls.
-
Incubate for 24-48 hours at 37°C.
-
-
Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well without disturbing the cell monolayer.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of your collected supernatant.
-
Prepare the Griess Reagent by mixing equal parts of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-naphthyl-ethylenediamine in 2.5% phosphoric acid) immediately before use.
-
Add 100 µL of the Griess Reagent to each well containing supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Quantification:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Signaling Pathway Visualization
Tuftsin initiates macrophage activation primarily through the Neuropilin-1 (Nrp1) receptor, which acts as a co-receptor for the TGF-β receptor. This engagement triggers the canonical TGF-β signaling pathway.
References
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The macrophage-activating tetrapeptide tuftsin induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight [mdpi.com]
Technical Support Center: Tuftsin Diacetate Phagocytosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tuftsin diacetate in phagocytosis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Tuftsin?
Tuftsin is a naturally occurring tetrapeptide (Threonyl-lysyl-prolyl-arginine) that stimulates phagocytic activity.[1] this compound is a salt form of Tuftsin, where the peptide is complexed with two acetate molecules. This form is often used in research due to its potential for improved stability and solubility in aqueous solutions. While the core biological activity remains the same, the diacetate form may have different handling and storage requirements.
Q2: What is the mechanism of action for Tuftsin-stimulated phagocytosis?
Tuftsin binds to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells, such as macrophages and neutrophils.[2] This binding event initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway, leading to enhanced phagocytic activity.[2]
Q3: What are the expected outcomes of a successful this compound phagocytosis assay?
A successful experiment will demonstrate a significant increase in the phagocytic activity of cells treated with this compound compared to untreated control cells. This can be measured by an increase in the phagocytic index (percentage of phagocytosing cells) and/or the avidity index (number of ingested particles per cell). One study noted that Tuftsin has a greater impact on the number of particles engulfed than on the percentage of phagocytic cells.[3]
Q4: What are appropriate positive and negative controls for this assay?
-
Positive Control: Cells treated with a known phagocytosis-inducing agent (e.g., lipopolysaccharide - LPS).
-
Negative Control: Untreated cells (vehicle control) to establish a baseline phagocytosis level.
-
Experimental Control: Cells incubated with the phagocytic particles at 4°C to distinguish between true phagocytosis and simple binding of particles to the cell surface.
Troubleshooting Guide
Low or No Phagocytic Signal
| Possible Cause | Recommended Solution |
| Degraded this compound | Tuftsin solutions can lose activity over time, especially at room temperature or 4°C. Prepare fresh solutions of this compound for each experiment. For longer-term storage, aliquot and store at -20°C or -80°C. |
| Suboptimal this compound Concentration | The effect of Tuftsin can be dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 5 µg/mL has been shown to be effective in some assays.[3] |
| Incorrect Incubation Time | The stimulation of phagocytosis by Tuftsin can be time-sensitive. Optimize the incubation time with this compound. A 15-minute incubation has been used successfully.[3] |
| Low Cell Viability | Assess cell viability before and after the assay using a method like Trypan Blue exclusion or a viability stain. Ensure that the experimental conditions are not toxic to the cells. |
| Incorrect Particle-to-Cell Ratio | An inappropriate ratio of phagocytic targets to cells can lead to low signal. A particle-to-cell ratio of 50:1 has been found to be effective.[3] Optimize this ratio for your specific assay. |
| Cell Type Not Responsive | Confirm that the cell line or primary cells you are using are known to be responsive to Tuftsin. |
High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Particles | Include a 4°C control to differentiate between internalized and surface-bound particles. Wash cells thoroughly after incubation with particles to remove any that are not internalized. |
| Autofluorescence of Cells or Reagents | Image an unstained cell sample to assess the level of autofluorescence. If high, consider using a different fluorescent probe with a longer wavelength or a quenching agent. |
| Excessive Antibody Concentration (for opsonized particles) | If using antibody-opsonized particles, titrate the antibody concentration to find the optimal level that promotes phagocytosis without causing high background. |
| Contamination of Cell Culture | Regularly check cell cultures for any signs of contamination, which can lead to non-specific fluorescence. |
Quantitative Data Summary
Table 1: Recommended Concentration and Incubation Parameters for Tuftsin Phagocytosis Assays
| Parameter | Recommended Range/Value | Source |
| Tuftsin Concentration | 5 µg/mL | [3] |
| Incubation Time | 15 minutes | [3] |
| Particle-to-Cell Ratio | 50:1 | [3] |
| Tuftsin-LDP Fusion Protein Concentration | 10 µM | [4] |
Experimental Protocols
Detailed Methodology for a Fluorescent Bead-Based Phagocytosis Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
Materials:
-
Phagocytic cells (e.g., macrophage cell line like J774 or primary macrophages)
-
This compound
-
Fluorescent polystyrene beads (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate phagocytic cells in a suitable culture plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
-
Stimulation of Phagocytosis:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
For control wells, add medium without this compound.
-
Incubate the cells for the optimized time (e.g., 15 minutes) at 37°C.
-
-
Phagocytosis:
-
Add the fluorescent beads to each well at the optimized particle-to-cell ratio (e.g., 50:1).
-
Incubate for a period that allows for phagocytosis to occur (e.g., 30-60 minutes) at 37°C.
-
To distinguish between internalized and surface-bound beads, a parallel set of wells can be incubated at 4°C.
-
-
Washing and Quenching:
-
After incubation, aspirate the medium containing the beads.
-
Wash the cells multiple times with cold PBS to remove non-ingested beads.
-
To quench the fluorescence of surface-bound beads, add Trypan Blue solution (0.4%) for 1-2 minutes and then wash again with PBS.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry:
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The percentage of fluorescently positive cells represents the phagocytic index, and the mean fluorescence intensity can indicate the avidity of phagocytosis.
-
-
Fluorescence Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Image the cells using a fluorescence microscope.
-
Quantify the number of cells containing fluorescent beads and the number of beads per cell.
-
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to enhanced phagocytosis.
Caption: General experimental workflow for a this compound phagocytosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Quantitative Impact of Cell Membrane Fluorescence Labeling on Phagocytosis Measurements in Confrontation Assays [frontiersin.org]
- 3. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Tuftsin Diacetate Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuftsin diacetate.
Frequently Asked Questions (FAQs)
Q1: What is Tuftsin and what is its primary biological activity?
A1: Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that is released from the Fc fragment of the heavy chain of immunoglobulin G (IgG).[1][2] Its primary role is to stimulate the function of phagocytic cells like macrophages, microglia, and neutrophils.[3][4] The main activities of Tuftsin include enhancing phagocytosis, motility, immunogenic response, and bactericidal and tumoricidal activities.[1]
Q2: What is the mechanism of action for Tuftsin?
A2: Tuftsin binds to specific receptors on the surface of phagocytic cells.[5][6] Neuropilin-1 (Nrp1) has been identified as a key receptor for Tuftsin.[1][3][7] Upon binding to Nrp1, Tuftsin initiates a signaling cascade that involves the transforming growth factor-beta (TGFβ) pathway, specifically through the TGFβ receptor-1 (TβR1), leading to the phosphorylation of Smad3 and promoting an anti-inflammatory M2 phenotype in microglia.[7]
Q3: Why is the compound supplied as a diacetate salt?
A3: Tuftsin is often supplied as a diacetate salt to improve its stability and solubility in aqueous solutions.[8][9] The acetate component helps to maintain the peptide in a salt form, which is typically a stable, crystalline solid.
Q4: What are the essential negative controls for a this compound experiment?
A4: To ensure the observed effects are specific to Tuftsin activity, the following negative controls are crucial:
-
Vehicle Control: This is the solvent used to dissolve the this compound (e.g., sterile water, PBS, or a dilute acetic acid solution).[4] This control accounts for any effects of the solvent on the cells.
-
Inactive Peptide Control: An ideal negative control is a structurally similar but biologically inactive peptide. Scrambled peptides or analogs with key amino acid substitutions can be used. For example, the analog Thr-Pro-Lys-Arg has been shown to lack stimulatory effects.[10]
-
Inhibitory Peptide Control: In some contexts, a competitive inhibitor can be used. The peptide analog Thr-Lys-Pro-Pro-Arg has been shown to inhibit Tuftsin-stimulated phagocytosis.[10]
Q5: What is the known receptor for Tuftsin?
A5: Neuropilin-1 (Nrp1) is a well-documented receptor for Tuftsin on the surface of cells like microglia and macrophages.[2][3][7] Tuftsin has also been reported to bind to Fc receptors.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low biological effect observed (e.g., no increase in phagocytosis). | Sub-optimal Concentration: Tuftsin activity often follows a bell-shaped dose-response curve.[11] | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations around 100 nM are a good starting point for half-maximum stimulation.[10] |
| Peptide Degradation: Tuftsin has a short half-life in biological fluids as it can be hydrolyzed by peptidases.[12] | Prepare fresh solutions for each experiment. Minimize freeze-thaw cycles of stock solutions. | |
| Incorrect Cell Type: Tuftsin's effects are specific to phagocytic cells (e.g., macrophages, neutrophils).[4][6] | Confirm that your cell line or primary cells are appropriate targets for Tuftsin. | |
| Difficulty Dissolving this compound. | Improper Solvent: Peptides can have specific solubility requirements. | Follow a sequential dissolution protocol. First, try dissolving in sterile water. If that fails, try a 10%-30% acetic acid solution. For very hydrophobic peptides, a small amount of DMSO can be used, followed by dilution.[4] |
| High background or non-specific effects. | Vehicle/Solvent Effects: The vehicle itself (e.g., dilute acetic acid or DMSO) may be affecting the cells. | Always include a vehicle-only control in your experimental design to measure baseline effects. |
| Contamination: Contaminants in the peptide or reagents can cause non-specific cellular responses. | Use high-purity this compound (>95%) and sterile, endotoxin-free reagents and water. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell State: The physiological state of the cells (e.g., passage number, confluency, activation state) can influence their response. | Standardize your cell culture conditions meticulously. Use cells within a consistent passage number range and seed at the same density for all experiments. |
| Assay Conditions: Incubation times and particle-to-cell ratios can significantly impact results in functional assays like phagocytosis. | Optimize assay parameters. For phagocytosis assays, an incubation time of 15 minutes and a particle-to-cell ratio of 50:1 have been shown to be effective.[13] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Tuftsin activity reported in the literature. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Type / System | Reference |
| Phagocytosis Stimulation (Half-Max) | ~100 nM | Polymorphonuclear leukocytes (PMNs), Macrophages | [10] |
| Optimal Phagocytosis Stimulation | 5 µg/mL | Human PMNs | [13] |
| ROS Formation (Optimal Concentration) | 375 nM | Macrophages | [10] |
| Antigen Processing (Maximal Effect) | 5 x 10⁻⁸ M (50 nM) | T-lymphocytes | [10] |
Experimental Protocols
Protocol: In Vitro Phagocytosis Assay Using Fluorescent Microspheres
This protocol is adapted from methodologies used to assess Tuftsin-stimulated phagocytosis in human polymorphonuclear leukocytes (PMNs).[13][14][15]
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS)
-
Inactive control peptide
-
Isolated phagocytic cells (e.g., human PMNs or a macrophage cell line like THP-1)
-
Culture medium (e.g., RPMI-1640)
-
Fluorescently labeled microspheres (e.g., FITC-labeled latex beads)
-
Trypsin solution
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate or culture phagocytic cells according to standard protocols. Plate the cells (e.g., 5 x 10⁴ cells/well) in a 24-well plate and allow them to adhere overnight.[16]
-
Preparation of Solutions: Prepare fresh stock solutions of this compound and control peptides in the appropriate vehicle. Create a series of working dilutions in serum-free culture medium.
-
Treatment: Gently wash the adherent cells with warm PBS. Add the this compound dilutions, vehicle control, or inactive peptide control to the respective wells.
-
Stimulation: Incubate the cells with the treatments for a predetermined optimal time, for example, 15 minutes at 37°C.[13]
-
Phagocytosis Induction: Add fluorescent microspheres to each well at an optimized particle-to-cell ratio (e.g., 50:1).[13]
-
Incubation: Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Removal of External Particles: To distinguish between internalized and surface-bound beads, wash the cells three times with cold PBS. Briefly treat with trypsin to detach external, non-engulfed microspheres. The trypsin activity can be stopped by adding medium containing FBS.[13]
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze them using a flow cytometer. The percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles engulfed per cell) can be quantified.[13]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess and quantify the number of engulfed beads per cell.
-
Visualizations
Signaling Pathway
Caption: Tuftsin binds to Nrp1, activating TβR1 and leading to Smad3 phosphorylation.
Experimental Workflow
Caption: Workflow for an in vitro phagocytosis assay with this compound.
References
- 1. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Tuftsin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuftsin, Thr-Lys-Pro-Arg. Anatomy of an immunologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Tuftsin peptide [novoprolabs.com]
- 10. Tuftsin - Wikipedia [en.wikipedia.org]
- 11. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro phagocytosis assay [bio-protocol.org]
- 15. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Efficacy of Tuftsin Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of Tuftsin diacetate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the salt form of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that primarily acts as an immunomodulator. It stimulates the activity of phagocytic cells like macrophages and neutrophils. Tuftsin binds to the neuropilin-1 (Nrp1) receptor on the surface of these cells, which then acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) receptor. This interaction triggers downstream signaling through the canonical TGF-β pathway, leading to the phosphorylation of Smad proteins and subsequent modulation of gene expression related to immune cell activation and polarization.
Q2: I am observing lower than expected efficacy with this compound in my mouse model. What are the common initial troubleshooting steps?
A2: Low efficacy of peptide therapeutics in vivo can stem from a variety of factors. Here are the primary aspects to investigate:
-
Peptide Quality and Purity: Ensure the this compound used is of high purity (typically ≥95% by HPLC). Impurities can interfere with its biological activity.
-
Peptide Storage and Handling: Tuftsin solutions are sensitive to temperature. Store lyophilized peptide at -20°C or lower. Once reconstituted, use immediately or aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Studies have shown a rapid loss of phagocytosis-stimulating activity at 5°C and 25°C.
-
Dosage and Administration: Verify that the dosage is within the effective range reported in the literature and that the administration route and frequency are appropriate for your experimental model.
-
Bioavailability and Stability: Tuftsin has a relatively short in vivo half-life due to enzymatic degradation. Consider the timing of your experimental readouts in relation to the administration schedule.
Q3: How should I prepare and administer this compound for in vivo mouse studies?
A3: this compound is soluble in aqueous solutions. For in vivo administration, it is typically dissolved in sterile, isotonic saline (0.9% NaCl).
-
Preparation: Allow the lyophilized this compound to reach room temperature before opening the vial to prevent condensation. Reconstitute the peptide in sterile saline to the desired stock concentration. Gentle vortexing or rolling the vial can aid in dissolution. For administration, dilute the stock solution to the final desired concentration with sterile saline.
-
Administration: The most common routes of administration are intravenous (IV) and intraperitoneal (IP). The choice of route depends on the experimental model and desired pharmacokinetic profile.
Q4: What is a suitable negative control for my in vivo experiments with this compound?
A4: Using an inactive analog of Tuftsin is an excellent way to control for non-specific effects. Two potential negative controls are:
-
[N-Acetyl-Thr1]tuftsin: This analog, with an acetylated N-terminus, has been shown to fail to bind specifically to macrophage receptors.
-
[Des-Arg4]tuftsin: This tripeptide, lacking the C-terminal arginine, also fails to compete for Tuftsin binding sites.
It is recommended to administer the negative control peptide using the same concentration, volume, and administration route as the active this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No discernible effect of this compound compared to vehicle control. | 1. Peptide Degradation: Improper storage or handling of the peptide solution. 2. Suboptimal Dosage: The dose used may be too low to elicit a significant biological response. 3. Poor Bioavailability: Rapid clearance of the peptide from circulation. 4. Incorrect Administration: Improper injection technique leading to incorrect delivery of the compound. | 1. Review storage and handling procedures. Prepare fresh solutions for each experiment and avoid freeze-thaw cycles. 2. Perform a dose-response study to determine the optimal dose for your specific model. 3. Consider more frequent administration or a different route of administration to maintain effective concentrations. 4. Ensure proper training in IV or IP injection techniques. |
| High variability in results between animals in the same treatment group. | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. 2. Peptide Aggregation: The peptide may not be fully solubilized, leading to inconsistent amounts being injected. 3. Biological Variation: Inherent differences in the immune response of individual animals. | 1. Carefully prepare and verify the concentration of dosing solutions. Use precise injection techniques to ensure consistent volumes. 2. Ensure complete dissolution of the peptide. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution in saline (ensure final DMSO concentration is non-toxic). 3. Increase the number of animals per group to improve statistical power. |
| Initial positive effect that diminishes over time. | 1. Short Half-Life: The effect of Tuftsin is transient due to its rapid degradation in vivo. 2. Development of Tolerance: Continuous stimulation may lead to receptor downregulation or desensitization. | 1. Adjust the administration schedule to include more frequent dosing to maintain therapeutic levels. 2. Consider an intermittent dosing schedule to allow for the recovery of the cellular response. |
| Unexpected or off-target effects observed. | 1. Peptide Impurities: The presence of impurities from the synthesis process can cause unintended biological effects. 2. Contamination: Contamination of the peptide solution with endotoxins or other substances. | 1. Verify the purity of the this compound using HPLC. Purchase peptides from reputable suppliers who provide a certificate of analysis. 2. Use sterile techniques for the preparation and handling of all solutions. Test for endotoxin contamination if immunological side effects are observed. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Tuftsin and its analogs to provide a benchmark for expected efficacy.
Table 1: In Vivo Dosage of Tuftsin Analogs in Mice
| Compound | Dosage Range | Administration Route | Frequency | Animal Model | Reference |
| 4[Lys]-Tuftsin | 1-25 mg/kg | Intravenous or Oral | Daily for 4-7 days | Candida albicans infection model | |
| T-Peptide (Tuftsin derivative) | 2, 6, and 18 mg/kg | Subcutaneous | Single dose | Beagle (Pharmacokinetic study) | |
| T-Peptide (Tuftsin analog) | 1, 10, and 100 µg/ml (in vitro) | N/A | N/A | Murine septic model (in vitro cell treatment) |
Table 2: In Vivo Efficacy of Tuftsin and its Analogs
| Experimental Model | Treatment | Efficacy Endpoint | Observed Effect | Reference |
| Murine Melanoma | Tuftsin | Reduction in lung tumor colonies | Significant reduction in the number of tumor colonies | |
| Candida albicans Infection in Mice | 4[Lys]-Tuftsin | Survival Rate | Mortality reduced from >50% to 20-40% | |
| Murine Peritoneal Carcinomatosis | Tuftsin (intraperitoneal) | Survival Rate | Significant improvement in survival rates compared to controls |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Sterile Saline
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitution: Add a precise volume of sterile saline to the vial to create a stock solution of a known concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Dilution: Based on the desired final dose and the weight of the animal, calculate the required volume of the stock solution and dilute it with sterile saline to the final injection volume. A typical injection volume for mice is 100-200 µL for intravenous or intraperitoneal administration.
-
Administration:
-
Intravenous (IV) Injection: Administer the solution via the tail vein. Proper restraint and technique are crucial for successful IV injection.
-
Intraperitoneal (IP) Injection: Inject the solution into the lower right quadrant of the abdomen, being careful to avoid puncturing internal organs.
-
Protocol 2: In Vivo Phagocytosis Assay
Objective: To quantify the effect of this compound on macrophage phagocytic activity in vivo.
Materials:
-
This compound
-
Fluorescently labeled particles (e.g., zymosan, latex beads)
-
Anesthesia
-
Peritoneal lavage buffer (e.g., cold PBS with 2% FBS)
-
Flow cytometer
-
Macrophage-specific antibodies (e.g., anti-F4/80)
Procedure:
-
Treatment: Administer this compound or vehicle control to mice at the desired dose and schedule.
-
Particle Injection: At a specified time point after the final this compound treatment, inject a suspension of fluorescently labeled particles intraperitoneally.
-
Cell Harvest: After a defined incubation period (e.g., 30-60 minutes), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing cold lavage buffer from the peritoneal cavity.
-
Staining: Stain the harvested cells with a fluorescently labeled antibody against a macrophage marker like F4/80.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the F4/80-positive population (macrophages) and quantify the percentage of these cells that are also positive for the fluorescent label of the particles. The mean fluorescence intensity of the positive population can also be used as a measure of the number of particles phagocytosed per cell.
Signaling Pathways and Experimental Workflows
Tuftsin Signaling Pathway
Technical Support Center: Tuftsin Diacetate and Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of Tuftsin diacetate in common cell viability assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell viability experiments?
A1: Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory functions, primarily activating macrophages and other phagocytic cells.[1][2][3] The diacetate salt is a common formulation. In cell viability assays, Tuftsin can have two main effects: a true biological effect on cell proliferation or death, and potential direct interference with the assay chemistry itself, which can lead to inaccurate results. Peptides, in general, can sometimes cause issues such as aggregation in culture media or direct reduction of assay reagents.[4][5]
Q2: Can this compound directly interfere with colorimetric assays like MTT?
A2: While there is no definitive study showing direct chemical reduction of MTT by this compound in a cell-free system, it is a known phenomenon for some peptides and compounds with reducing properties to directly convert tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[6][7][8] One study has shown that Tuftsin can increase the reduction of a similar tetrazolium salt, nitrous blue tetrazolium (NBT), by human polymorphonuclear leukocytes, indicating an indirect effect through cellular activation.[1] It is crucial to run a cell-free control to test for direct chemical reduction.
Q3: How might this compound interfere with the LDH cytotoxicity assay?
A3: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells. Interference from this compound is less likely to be a direct chemical reaction with the assay components. However, potential indirect interference could arise if the peptide solution significantly alters the pH of the culture medium, as LDH activity is pH-sensitive.[4] Additionally, if the this compound preparation contains any proteases, it could potentially degrade the LDH enzyme, leading to an underestimation of cytotoxicity.[9][10]
Q4: Could this compound affect the Neutral Red uptake assay?
A4: The Neutral Red assay is based on the uptake of the dye into the lysosomes of viable cells.[11] Direct interference is unlikely, but basic peptides could potentially alter the pH of the lysosomes, which might affect the accumulation of the weakly cationic Neutral Red dye.[12] Furthermore, since Tuftsin is known to activate macrophages, it could alter the lysosomal content or activity in these cells, which might influence dye uptake.[13]
Q5: My results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results with peptide-based assays can stem from several factors. Poor solubility or aggregation of the peptide in your culture medium can lead to variable concentrations being delivered to the cells.[4] The stability of the peptide in solution is also a critical factor; it is recommended to prepare fresh solutions for each experiment and store stock solutions appropriately.[4] Finally, the presence of contaminants from the peptide synthesis process, such as trifluoroacetate (TFA), can have biological effects and contribute to variability.[4]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound in cell viability assays.
Issue 1: Higher than expected cell viability in MTT/XTT/WST assays.
| Possible Cause | Troubleshooting Step |
| Direct reduction of the tetrazolium salt by this compound. | Run a cell-free control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell culture medium, but without cells. If a color change occurs, this indicates direct reduction. |
| Increased metabolic activity of cells due to Tuftsin stimulation. | Use an alternative assay: Corroborate your results with a different type of viability assay that is not based on metabolic activity, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay (e.g., LDH release). |
| Contamination of peptide stock. | Ensure the purity of your this compound. If possible, obtain a certificate of analysis from the supplier. |
Issue 2: Lower than expected cytotoxicity in the LDH assay.
| Possible Cause | Troubleshooting Step |
| Degradation of LDH by contaminating proteases in the peptide stock. | Run a positive control with and without the peptide: Lyse a known number of cells to release LDH. Incubate this lysate with and without this compound. A decrease in LDH activity in the presence of the peptide suggests degradation. |
| pH of the peptide solution is affecting LDH enzyme activity. | Check the pH: Measure the pH of your final this compound solution in the cell culture medium. Ensure it is within the optimal range for the LDH assay. Buffer the peptide solution if necessary. |
Issue 3: Inconsistent or unexpected results with the Neutral Red assay.
| Possible Cause | Troubleshooting Step |
| Alteration of lysosomal pH by the basic nature of the peptide. | Microscopic examination: Observe the cells after staining but before extraction. Look for any unusual staining patterns or changes in lysosomal morphology in the peptide-treated cells compared to the control. |
| Tuftsin-induced changes in lysosomal number or activity. | Use an alternative assay: Compare your Neutral Red results with those from an assay based on a different cellular mechanism, such as the MTT or LDH assay, to confirm the observed effect on viability. |
Issue 4: General issues with peptide handling.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound. | Follow recommended solubility guidelines: Dissolve the peptide in a small amount of an appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) before diluting it in your culture medium. |
| Peptide aggregation in culture medium. | Prepare fresh dilutions: Make fresh dilutions of your peptide for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. Visually inspect the medium for any precipitation after adding the peptide. |
| Peptide degradation. | Proper storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -20°C or -80°C to minimize degradation. |
Quantitative Data Summary
| Cell Type | Assay | Effect | Concentration Range | Reference |
| Human Peritoneal Macrophages | Phagocytosis and Superoxide Anion Production | Biphasic effect, with maximal activity at 2 x 10-7 M | 2 x 10-9 M - 2 x 10-6 M | [14] |
| Murine Macrophages | Nitric Oxide Synthesis | Dose-dependent activation | Not specified | [2] |
| Human Polymorphonuclear Leukocytes | NBT Reduction | Increased reduction | Not specified | [1] |
Note: Researchers should perform their own dose-response experiments to determine the optimal concentration range for their specific cell line and experimental conditions.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability through metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
MTT Addition: After the desired incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).
Neutral Red Uptake Assay
This assay assesses cell viability based on the uptake of Neutral Red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Dye Incubation: After treatment, remove the culture medium and add medium containing Neutral Red (typically 40-50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a solution of acetic acid and ethanol) to each well to extract the dye from the lysosomes.
-
Shaking: Gently shake the plate for about 10 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
Visualizations
Experimental Workflow for Assessing Peptide Interference
Caption: Workflow for testing this compound in cell viability assays.
Tuftsin Signaling Pathway
Caption: Simplified signaling pathway of Tuftsin.
References
- 1. The effect of Tuftsin on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrophage-activating tetrapeptide tuftsin induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic, immunogenic and other effects of the tetrapeptide tuftsin: a natural macrophage activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. THE ROLES OF SYNTHESIS AND DEGRADATION IN DETERMINING TISSUE CONCENTRATIONS OF LACTATE DEHYDROGENASE-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of synthesis and degradation in determining tissue concentrations of lactate dehydrogenase-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neutral red dye: Topics by Science.gov [science.gov]
- 12. Separation of mixtures of acidic and basic peptides at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human peritoneal macrophage activity is increased by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic Tuftsin Diacetate
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of synthetic Tuftsin diacetate.
Frequently Asked Questions (FAQs)
General Purity Assessment
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1][2][3] RP-HPLC is used to determine the percentage of the target peptide relative to impurities.[2][4][5] Mass spectrometry confirms the molecular weight of the synthesized peptide.[1][3][6] Amino Acid Analysis is employed to determine the net peptide content and confirm the amino acid composition.[2][7][8][9]
Q2: What are common impurities found in synthetic this compound?
A2: Impurities in synthetic peptides can originate from various sources during synthesis and purification.[2][10] Common impurities include:
-
Truncated sequences: Peptides that are missing one or more amino acid residues.[2][4]
-
Deletion sequences: Peptides where an amino acid residue is skipped during synthesis.[4]
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to amino acid side chains.[2][4]
-
By-products from synthesis or cleavage: Chemical modifications or rearrangements that occur during the synthesis or the final cleavage from the solid support.[4][10]
-
Residual solvents and reagents: Solvents and other chemicals used in the synthesis process that are not completely removed.[11]
High-Performance Liquid Chromatography (HPLC)
Q3: How is RP-HPLC used to determine the purity of this compound?
A3: RP-HPLC separates the target this compound peptide from its impurities based on hydrophobicity.[3] The sample is injected into a C18 reverse-phase column and eluted with a gradient of an organic solvent (like acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).[2][5] The peptide and impurities are detected by UV absorbance, usually at 215-230 nm, which is optimal for the peptide bond.[2][4] The purity is calculated as the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[5]
Q4: I see multiple peaks in my HPLC chromatogram. What could they be?
A4: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. These could be any of the common impurities listed in Q2, such as truncated or deletion sequences, or peptides with remaining protecting groups.[2][4][10] It is crucial to use mass spectrometry to identify the molecular weights of these unexpected peaks to help determine their origin.
Mass Spectrometry (MS)
Q5: What is the role of Mass Spectrometry in purity assessment?
A5: Mass Spectrometry (MS) is essential for confirming the identity and molecular weight of the synthetic this compound.[1][2][6] It provides a mass-to-charge ratio (m/z) of the peptide, which can be compared to the theoretical mass to verify that the correct peptide was synthesized.[3] MS is also invaluable for identifying the nature of impurities detected by HPLC.[4]
Q6: My MS data shows a mass that does not match the theoretical mass of this compound. What should I do?
A6: A discrepancy between the observed and theoretical mass can be due to several reasons:
-
Incomplete deprotection: The presence of protecting groups will increase the molecular weight.
-
Modifications: The peptide may have been unintentionally modified during synthesis or handling (e.g., oxidation).
-
Salt form: Ensure you are calculating the theoretical mass of the correct salt form (diacetate in this case).
-
Adducts: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents during the analysis.
Review your synthesis and cleavage procedures and consider tandem mass spectrometry (MS/MS) to sequence the peptide and pinpoint the modification or error.[6][12]
Amino Acid Analysis (AAA)
Q7: Why is Amino Acid Analysis necessary if I have HPLC and MS data?
A7: While HPLC determines the relative purity and MS confirms the identity, Amino Acid Analysis (AAA) is the gold standard for determining the net peptide content .[2] Lyophilized peptides always contain water and counter-ions (like acetate from the diacetate salt).[2][11] AAA quantifies the exact amount of peptide in the powder by hydrolyzing the peptide into its constituent amino acids and quantifying them.[2][8] This is critical for accurately preparing solutions of known peptide concentration. Typical net peptide content ranges from 70-90%.[2]
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Purity (by HPLC) | >95% for most research applications | RP-HPLC | [13] |
| Identity (Molecular Weight) | Matches theoretical mass of this compound (C21H40N8O6 · 2C2H4O2), MW: 620.7 g/mol | Mass Spectrometry | [14] |
| Net Peptide Content | 70-90% | Amino Acid Analysis | [2] |
Experimental Workflows and Protocols
Purity Assessment Workflow
Caption: Workflow for the synthesis and purity assessment of this compound.
Troubleshooting HPLC Issues
References
- 1. The identification of serum tuftsin by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of a bioactive synthetic analogue of tuftsin by tandem mass spectrometry: anomalous fast atom bombardment activated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. jpt.com [jpt.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. w.abbiotec.com [w.abbiotec.com]
- 14. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunomodulatory Activities of Tuftsin Diacetate and Selank
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunomodulatory properties of two structurally related peptides: Tuftsin diacetate and its synthetic analog, Selank. While both peptides originate from the same core sequence and influence the immune system, their overall pharmacological profiles exhibit significant divergence. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and development decisions.
Introduction
This compound is the diacetate salt of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG).[1] It is primarily recognized as a potent immunomodulator, stimulating the functions of phagocytic cells such as macrophages, neutrophils, and microglia.[1][2] Its activities include enhancing phagocytosis, motility, and antigen presentation.[1][3]
Selank is a synthetic heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) designed as an analog of Tuftsin.[4] The addition of a Pro-Gly-Pro sequence to the C-terminus of the Tuftsin sequence enhances its metabolic stability.[5] While retaining some immunomodulatory functions of its parent molecule, Selank is predominantly characterized by its pronounced anxiolytic, nootropic, and neuroprotective effects.[5][6]
Comparative Analysis of Immunomodulatory Activity
Direct head-to-head quantitative comparisons of the immunomodulatory effects of this compound and Selank are limited in the scientific literature. However, by compiling data from various studies, a comparative overview can be constructed.
Table 1: Effects on Cytokine Production
| Cytokine | This compound Effect | Selank Effect | Cell Type/Model |
| Pro-inflammatory Cytokines | |||
| TNF-α | Induces release.[7] | Reduces stress-induced increases.[8] | Human peripheral blood mononuclear cells (PBMC) / Rat serum (stress model) |
| IL-6 | No activity observed in one study.[7] | Suppresses gene expression in PBMCs from patients with depression; reduces stress-induced increases in rats.[8][9] In another study, a significant increase was observed in cell culture of peripheral blood from patients.[9] | Human PBMC / Rat serum (stress model) |
| IL-1β | No direct data found. | Reduces stress-induced increases.[8] | Rat serum (stress model) |
| Anti-inflammatory & Regulatory Cytokines | |||
| IL-10 | Direct effect not specified, but promotes an anti-inflammatory M2 phenotype in microglia.[3] | No direct data found. | Mouse microglia |
| TGF-β1 | Signals via the canonical TGF-β pathway.[3] | Reduces stress-induced increases.[8] | Mouse microglia / Rat serum (stress model) |
| IFN-γ | Induces release.[7] | Influences the expression of inflammation-related genes, including those related to interferon signaling.[10] | Human PBMC / Mouse spleen |
Table 2: Effects on Phagocytosis
| Parameter | This compound | Selank | Cell Type |
| Stimulation of Phagocytosis | Potent stimulator of phagocytosis by neutrophils and macrophages.[1][2] | Enhances phagocytic activity of macrophages and neutrophils.[11] | Human neutrophils, Mouse macrophages |
| Quantitative Data (Example) | The greatest effect over control was observed at 5 µg/ml with a 50:1 particle to PMN ratio.[2] | Direct quantitative comparisons with Tuftsin are not readily available. | Human polymorphonuclear leukocytes (PMNs) |
Table 3: Effects on Immune Cell Proliferation
| Assay | This compound | Selank | Notes |
| Lymphocyte Proliferation | Can augment the number of antibody-forming cells.[1] | No direct data on mitogen-induced proliferation found. | General immunogenic activity. |
Signaling Pathways
The distinct biological activities of Tuftsin and Selank stem from their different primary mechanisms of action and signaling pathways.
Tuftsin Signaling Pathway
Tuftsin exerts its immunomodulatory effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of immune cells.[3] This binding event initiates signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway, leading to the phosphorylation of Smad3 and subsequent regulation of gene transcription.[3] This pathway is associated with the promotion of an anti-inflammatory M2 phenotype in microglia and enhanced phagocytic activity.[3]
Selank Signaling Pathway
Selank's mechanism of action is more complex and primarily centered on the central nervous system, although it has peripheral effects. It is known to be an allosteric modulator of GABA-A receptors, which contributes to its anxiolytic effects.[7] Additionally, Selank influences the levels of monoamine neurotransmitters and upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and plasticity.[11] Its immunomodulatory effects are thought to be linked to its influence on cytokine gene expression, particularly under conditions of stress.[8][10]
Experimental Protocols
In Vitro Phagocytosis Assay
This protocol describes a method to quantify the phagocytic activity of macrophages in response to peptide stimulation using flow cytometry.
Methodology:
-
Cell Culture: Plate macrophages (e.g., J774A.1 cell line) at a density of 5 x 10^4 cells per well in a 24-well plate and culture overnight.
-
Starvation: Prior to the assay, incubate the macrophages in serum-free medium for 2 hours.
-
Treatment: Add fluorescently labeled particles (e.g., FITC-labeled bovine serum albumin (BSA) or zymosan) to the cells. Concurrently, add this compound or Selank at a range of concentrations. Include a vehicle control group.
-
Incubation: Incubate the plates for 2 hours at 37°C to allow for phagocytosis.
-
Washing: Aspirate the medium and wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any non-ingested particles.
-
Cell Detachment: Detach the adherent macrophages from the plate using a suitable reagent like trypsin-EDTA.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of particles ingested per cell).
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine levels in the supernatant of immune cells treated with this compound or Selank using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: Culture immune cells (e.g., human PBMCs) in 96-well plates at an appropriate density.
-
Stimulation: Treat the cells with various concentrations of this compound or Selank. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected cell supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Lymphocyte Proliferation Assay (CFSE-based)
This protocol describes a method to assess the effect of the peptides on lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[12]
Methodology:
-
Cell Isolation: Isolate lymphocytes (e.g., from peripheral blood or spleen).
-
CFSE Staining: Resuspend the cells in PBS and add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C. Quench the staining reaction by adding fetal bovine serum.
-
Washing: Wash the cells multiple times with complete culture medium to remove excess CFSE.
-
Cell Culture and Stimulation: Plate the CFSE-labeled lymphocytes in 96-well plates. Add a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate proliferation. Add this compound or Selank at various concentrations. Include appropriate controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells. The different generations of dividing cells can be visualized as distinct peaks in a histogram of CFSE fluorescence.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index.
Conclusion
This compound and Selank, while sharing a common structural origin, are distinct peptides with different primary pharmacological profiles. Tuftsin is a potent, naturally occurring immunomodulator that primarily enhances the phagocytic and antigen-presenting functions of immune cells through the Nrp1/TGF-β signaling pathway. Its effects are predominantly pro-inflammatory in the context of pathogen clearance.
Selank, a synthetic and more stable analog, exhibits a broader range of activities with a significant neurotropic component. Its immunomodulatory effects appear to be more nuanced, with evidence suggesting a role in mitigating stress-induced immune dysregulation by reducing the production of certain pro-inflammatory cytokines. Its mechanism of action is multifaceted, involving the GABAergic system and neurotrophic factors.
For researchers and drug development professionals, the choice between these two peptides will depend on the therapeutic goal. Tuftsin and its analogs may be more suitable for applications requiring a direct and potent stimulation of the innate immune response, such as in the context of infections or as vaccine adjuvants. Selank, on the other hand, presents a unique profile for investigating and potentially treating conditions where there is a clear interplay between the nervous and immune systems, such as stress-related disorders with an inflammatory component. Further head-to-head comparative studies are warranted to fully elucidate their distinct and overlapping immunomodulatory activities.
References
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. A New Generation of Drugs: Synthetic Peptides Based on Natural Regulatory Peptides [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Selank Administration Affects the Expression of Some Genes Involved in GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tuftsin and its retro-inverso analogue on the release of interferon (IFN-gamma) and tumor necrosis factor (TNF-alpha) by human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Selank on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Immunomodulatory effects of selank in patients with anxiety-asthenic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The temporary dynamics of inflammation-related genes expression under tuftsin analog Selank action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tuftsin and Muramyl Dipeptide: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent immunomodulatory peptides, Tuftsin and Muramyl dipeptide (MDP). It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of their origins, mechanisms of action, biological effects, and therapeutic potential, supported by experimental data and detailed methodologies.
Introduction
Tuftsin and Muramyl dipeptide (MDP) are potent immunomodulators that have garnered significant interest for their ability to regulate the immune response. Tuftsin is an endogenous tetrapeptide derived from the heavy chain of immunoglobulin G (IgG), while MDP is a component of bacterial cell wall peptidoglycan.[1][2] Both molecules can stimulate innate and adaptive immunity, but they do so through distinct receptors and signaling pathways, leading to varied immunological outcomes. This guide explores these differences and similarities to inform their potential applications in immunotherapy, vaccine development, and as antimicrobial or antitumor agents.
Origin and Molecular Structure
Tuftsin:
-
Origin: A naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) released from the Fc fragment of the IgG heavy chain.[3] Its release is a two-step enzymatic process involving tuftsin-endocarboxypeptidase in the spleen and leukokininase on the surface of phagocytic cells.[4]
-
Structure: A small, four-amino-acid peptide. Its simplicity and natural origin contribute to its low toxicity.[5]
Muramyl Dipeptide (MDP):
-
Origin: The smallest bioactive component of peptidoglycan, a major constituent of the cell walls of both Gram-positive and Gram-negative bacteria.[2][6] It was first identified as the active component in Freund's Complete Adjuvant.[6]
-
Structure: Composed of N-acetylmuramic acid linked to a dipeptide, L-Ala-D-isoGln.[6]
| Feature | Tuftsin | Muramyl Dipeptide (MDP) |
| Source | Endogenous; derived from IgG heavy chain[3] | Exogenous; component of bacterial cell wall peptidoglycan[2][6] |
| Chemical Nature | Tetrapeptide (Thr-Lys-Pro-Arg)[3] | Glycopeptide (N-acetylmuramic acid-L-Ala-D-isoGln)[6] |
| Primary Function | Phagocytosis stimulation, immunomodulation[3][7] | Adjuvant activity, innate immune stimulation[6][8] |
Mechanism of Action and Signaling Pathways
The two peptides activate the immune system via fundamentally different recognition and signaling cascades.
Tuftsin Signaling: Tuftsin primarily interacts with receptors on the surface of phagocytic cells, such as macrophages, neutrophils, and dendritic cells.[5] Its main receptor is Neuropilin-1 (Nrp1).[3][9] Since Nrp1 has a very short intracellular domain, it requires a coreceptor to transduce signals.[9] Research has shown that Tuftsin signals through the canonical Transforming Growth Factor-beta (TGF-β) pathway by associating with the TGF-β receptor 1 (TβR1).[9] This binding event leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate gene expression.[9] This pathway is often associated with an anti-inflammatory M2 macrophage phenotype shift.[9]
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuftsin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 8. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tuftsin Diacetate Activity: A Comparative Guide to Receptor Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the activity of Tuftsin diacetate, a natural immunomodulating peptide, through the use of receptor antagonists. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and workflows to facilitate a comprehensive understanding of the validation process.
This compound, a tetrapeptide (Thr-Lys-Pro-Arg), is known to stimulate phagocytic activity in macrophages and microglia.[1][2] Its biological effects are mediated through specific cell surface receptors, with Neuropilin-1 (Nrp1) being a key receptor.[1][3] Validation of Tuftsin's activity and its specific receptor interactions is crucial for research and therapeutic development. The use of receptor antagonists provides a powerful tool to confirm the specificity of Tuftsin's action.
Comparative Data on this compound Activity with Receptor Antagonists
The following tables summarize quantitative data from studies utilizing receptor antagonists to modulate the effects of this compound. These experiments typically measure the inhibition of Tuftsin-induced biological responses, such as phagocytosis or receptor binding.
| Experiment | Agonist | Antagonist | Concentration | Effect | Reference |
| Tuftsin Binding Assay | Biotinylated Tuftsin | EG00229 (Nrp1 inhibitor) | 100 µg/ml (Tuftsin) | EG00229 prevents Tuftsin binding to Nrp1 on microglia. | [1][3] |
| M2 Polarization Assay | Tuftsin | EG00229 (Nrp1 inhibitor) | Not Specified | EG00229 reverses the anti-inflammatory M2 shift induced by Tuftsin. | [1] |
| M2 Polarization Assay | Tuftsin | TβR1 inhibitor | 10 µM | Blockade of TGFβ signaling disrupts the Tuftsin-induced M2 shift. | [1][3] |
| SARS-CoV-2 S1 Binding Assay | SARS-CoV-2 S1 protein | Tuftsin | 9 µM - 625 µM | Tuftsin competitively impairs the binding of SARS-CoV-2 S1 to ACE2 in a dose-dependent manner. At 625 µM, binding was completely blocked. | [4] |
| Receptor Binding Affinity (Equilibrium Dissociation Constant - KD) | |---|---|---| | Ligand | Receptor | KD | Reference | | Tuftsin | ACE2 | 460 µmol/L |[5] | | Tuftsin | NRP1 | 10.65 µmol/L |[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to validate this compound activity.
Competitive Receptor Binding Assay
This assay determines the ability of a receptor antagonist to compete with Tuftsin for binding to its receptor.
Objective: To quantify the inhibition of radiolabeled or fluorescently labeled Tuftsin binding to its receptor in the presence of an antagonist.
Materials:
-
Target cells expressing Tuftsin receptors (e.g., macrophages, microglia).
-
Labeled Tuftsin (e.g., [3H]Tuftsin or biotinylated Tuftsin).
-
Receptor antagonist (e.g., EG00229).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EGTA).[6]
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate target cells in a 96-well plate at a suitable density and culture overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the receptor antagonist for 1 hour at 37°C.[3]
-
Ligand Addition: Add a fixed concentration of labeled Tuftsin to the wells and incubate for 30 minutes at room temperature to minimize internalization.[3]
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove unbound ligand.
-
Detection:
-
For radiolabeled Tuftsin, lyse the cells and measure radioactivity using a scintillation counter.
-
For biotinylated Tuftsin, fix the cells, stain with a fluorescently-conjugated streptavidin (e.g., Cy3-streptavidin), and measure fluorescence using a plate reader or microscope.[3]
-
-
Data Analysis: Calculate the percentage of specific binding at each antagonist concentration and determine the IC50 value.
Phagocytosis Assay
This assay measures the effect of Tuftsin and its antagonists on the phagocytic activity of immune cells.
Objective: To quantify the engulfment of particles by phagocytic cells and assess the inhibitory effect of receptor antagonists on Tuftsin-stimulated phagocytosis.
Materials:
-
This compound.
-
Receptor antagonist.
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan beads or fluorescent microspheres).[8][9]
-
24-well plates.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Plating: Plate macrophages or neutrophils in a 24-well plate at a density of 5 x 10^4 cells per well.[7]
-
Pre-treatment: Incubate the cells with this compound (e.g., 5 µg/ml) and/or the receptor antagonist for a specified time (e.g., 15 minutes to 2 hours) at 37°C.[7][8]
-
Phagocytosis Induction: Add fluorescently labeled particles to the wells at a specific particle-to-cell ratio (e.g., 50:1).[8]
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C to allow for phagocytosis.[7]
-
Washing: Wash the cells repeatedly to remove non-engulfed particles. Trypsin treatment can be used to remove surface-bound particles.[8]
-
Quantification:
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of Tuftsin and a typical experimental workflow for validating its activity using antagonists.
Caption: Tuftsin Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro phagocytosis assay [bio-protocol.org]
- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.jax.org [media.jax.org]
Structure-Activity Relationship of Tuftsin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tuftsin analogs, focusing on their structure-activity relationships. The information is presented to facilitate objective analysis and support further research and development in this area. Below, you will find quantitative data on the biological activity of various Tuftsin analogs, detailed experimental protocols for key assays, and a visualization of the Tuftsin signaling pathway.
Structure-Activity Relationship of Tuftsin and its Analogs
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with a broad spectrum of immunomodulatory activities, primarily stimulating the phagocytic activity of macrophages and other phagocytic cells.[1] The biological activity of Tuftsin is highly dependent on its amino acid sequence and the integrity of its functional groups. Structure-activity relationship (SAR) studies have revealed several key features crucial for its activity:
-
C-Terminal Arginine: The C-terminal arginine residue is paramount for Tuftsin's biological activity. The integrity of the guanidine side chain of this arginine is crucial for maximal phagocytic stimulation.[2] Modifications to this residue, even minor ones like altering the side chain length, lead to a decrease in activity. However, preserving the positive charge at this position can still yield analogs with considerable activity.[2]
-
Proline Residue: The proline residue at position 3 is thought to induce a specific beta-turn conformation, which may be important for receptor binding.
-
N-Terminal Threonine: The N-terminal threonine can be modified to some extent without a complete loss of activity, although significant alterations are generally detrimental.
-
Lysine Residue: The lysine at position 2 is also important for activity, and its modification often leads to reduced potency.
-
Cyclic Analogs: Cyclization of Tuftsin analogs has been explored to increase potency and stability. For instance, cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) was found to have an optimum concentration 50-fold lower than that of Tuftsin for stimulating phagocytosis, suggesting enhanced potency.[3] This enhancement may be due to a more favorable conformation for receptor binding and increased resistance to proteolytic degradation.[3]
-
Antagonists: The analog [Thr-Lys-Pro-Pro-Arg] (TKPPR) has been identified as a potent antagonist of Tuftsin, exhibiting higher affinity for its receptor.[4][5]
Quantitative Comparison of Tuftsin Analogs
The following tables summarize the quantitative data on the biological activity of various Tuftsin analogs based on available experimental data.
Table 1: Phagocytosis-Stimulating Activity of Tuftsin Analogs
| Analog | Sequence | Relative Activity (%) | Optimal Concentration | Reference |
| Tuftsin | Thr-Lys-Pro-Arg | 100 | 5 µg/ml | [6] |
| [Lys4]-Tuftsin | Thr-Lys-Pro-Lys | Active | Not Specified | [7] |
| cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) | cyclo(TKPRG) | Similar to Tuftsin | 50-fold lower than Tuftsin | [3] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) Isomer 1 | cyclo(TKPRD) | Almost inactive | Not Applicable | [3] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) Isomer 2 | cyclo(TKPRD) | Same as Tuftsin | 5-fold lower than Tuftsin | [3] |
Table 2: Receptor Binding Affinity of Tuftsin and its Analogs to Neuropilin-1 (Nrp1)
| Ligand | K D (µM) | Cell Type/System | Reference |
| Tuftsin | 10.65 | Recombinant Human NRP1 | [8] |
| TKPPR (Antagonist) | Higher affinity than Tuftsin | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Phagocytosis Assay
This protocol is a generalized procedure for assessing the phagocytosis-stimulating activity of Tuftsin analogs using macrophages and fluorescently labeled particles.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescently labeled particles (e.g., fluorescent microspheres or GFP-labeled E. coli).[6][9]
-
Tuftsin and its analogs.
-
24-well plates.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates at a suitable density and allow them to adhere overnight.[9]
-
Treatment: Remove the culture medium and incubate the cells with various concentrations of Tuftsin or its analogs in serum-free medium for a specified time (e.g., 15 minutes at 37°C).[6]
-
Phagocytosis Induction: Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio (e.g., 50:1) and incubate for a defined period (e.g., 15-120 minutes) to allow for phagocytosis.[6]
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove non-phagocytosed particles. For some protocols, a trypsin treatment may be used to remove surface-bound particles.[6]
-
Analysis:
Chemotaxis Assay
This protocol describes a method to evaluate the chemotactic effect of Tuftsin analogs on leukocytes using a 96-well chemotaxis chamber.
Materials:
-
Leukocyte cell suspension (e.g., neutrophils or monocytes).
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA).
-
Tuftsin and its analogs.
-
96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Fluorescent dye for cell labeling (e.g., Calcein AM).
-
Plate reader.
Procedure:
-
Gradient Setup: Add different concentrations of the Tuftsin analogs to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.
-
Cell Loading: Place the porous membrane over the lower wells. Load the leukocyte cell suspension into the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
Cell Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber by lysing the cells and measuring the fluorescence of a pre-loaded dye or by directly counting the cells.
-
Alternatively, migrated cells in the bottom wells can be stained with a fluorescent dye like Calcein AM and quantified using a fluorescence plate reader.[10]
-
Neuropilin-1 (Nrp1) Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Tuftsin analogs for the Nrp1 receptor.
Materials:
-
Cells expressing Nrp1 (e.g., endothelial cells or transfected cell lines).
-
Radiolabeled Tuftsin (e.g., [3H]Tuftsin) or a fluorescently labeled Tuftsin analog.
-
Unlabeled Tuftsin and its analogs.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Preparation: Plate the Nrp1-expressing cells in a 96-well plate and allow them to reach the desired confluency.
-
Competitive Binding:
-
Add a fixed concentration of the labeled Tuftsin to each well.
-
Add increasing concentrations of unlabeled Tuftsin or its analogs to compete for binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach binding equilibrium.
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound ligands.
-
Detection: Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent labels).
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Signaling Pathway and Experimental Workflow
Tuftsin Signaling Pathway
Tuftsin exerts its effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells.[4] This binding event initiates a downstream signaling cascade through the Transforming Growth Factor-beta (TGFβ) pathway.
Caption: Tuftsin signaling pathway via the Nrp1 receptor.
Experimental Workflow for Tuftsin Analog Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of Tuftsin analogs.
Caption: General workflow for Tuftsin analog development.
References
- 1. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 2. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuftsin - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Immunomodulatory Peptides: Tuftsin Diacetate, Selank, and Rigin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tuftsin diacetate with other notable immunomodulatory peptides, Selank and Rigin. The information presented is curated from experimental data to assist researchers in evaluating these compounds for their potential therapeutic applications.
Overview of a Family of Immunomodulatory Peptides
Tuftsin, Selank, and Rigin are related tetrapeptides that have garnered interest for their ability to modulate the immune system. While sharing a common ancestry, their structural nuances translate into distinct biological activities.
-
Tuftsin , a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is primarily known for its potent immunomodulatory effects, most notably the stimulation of phagocytic cells.[1] It is derived from the Fc fragment of the heavy chain of immunoglobulin G (IgG).[2]
-
Selank is a synthetic analogue of Tuftsin with a Pro-Gly-Pro sequence added to the C-terminus (Thr-Lys-Pro-Arg-Pro-Gly-Pro). This modification enhances its metabolic stability and shifts its primary activity towards anxiolytic and nootropic effects, although it retains some immunomodulatory properties.[1]
-
Rigin (Gly-Gln-Pro-Arg) is another tetrapeptide derived from IgG that exhibits phagocytosis-stimulating activity comparable to that of Tuftsin.
Comparative Analysis of Physicochemical and Pharmacological Properties
The following table summarizes the key characteristics of this compound, Selank, and Rigin, providing a basis for their comparative evaluation.
| Parameter | This compound | Selank | Rigin |
| Sequence | Thr-Lys-Pro-Arg | Thr-Lys-Pro-Arg-Pro-Gly-Pro | Gly-Gln-Pro-Arg |
| Primary Activity | Immunomodulatory (Phagocytosis stimulation)[1] | Anxiolytic, Nootropic[1] | Immunomodulatory (Phagocytosis stimulation) |
| Primary Receptor(s) | Neuropilin-1 (Nrp1)[1] | Allosteric modulator of GABA-A receptors[1] | Likely Tuftsin receptors |
| Half-Life (Blood) | ~16 minutes[3] | Short (minutes), but effects persist for hours post-intranasal admin.[1] | Not well-documented |
Quantitative Comparison of Immunomodulatory Activity
Direct head-to-head comparisons of these peptides in the same experimental settings are limited in the available literature. However, data from various studies provide insights into their relative potencies.
Phagocytosis Stimulation
Tuftsin is a well-established stimulator of phagocytosis by macrophages and neutrophils.[2] Studies have shown that its cyclic analogs can be even more potent. For instance, cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) was found to have an optimal concentration for stimulating phagocytosis that was 50-fold less than that of linear Tuftsin, while exhibiting a similar degree of stimulation.[4][5] Another cyclic analog, one isomer of cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D), showed the same degree of phagocytosis stimulation as Tuftsin but at a 5-fold lower optimal concentration.[4][5] Rigin has been reported to enhance the phagocytic capacity of mouse peritoneal macrophages to the same extent as Tuftsin.
Selank has also been shown to have a restorative effect on the phagocytic activity of neutrophils in a social stress model.[6]
Table 2: Effect of Selank on Phagocytic Activity of Neutrophils in a Social Stress Model [6]
| Group | Phagocytic Index (%) | Phagocytic Number |
| Control | 30.83 ± 3.52 | 224.77 ± 23.27 |
| "Social" Stress | 16.57 ± 1.75 | 40.46 ± 5.81 |
| "Social" Stress + Selank (100 mcg/kg/day) | 26.43 ± 2.80 | 158.31 ± 19.24 |
Cytokine Modulation
Selank has demonstrated the ability to modulate cytokine levels, particularly under stress conditions. In a study on rats subjected to "social" stress, Selank administration was able to normalize stress-induced increases in pro-inflammatory cytokines.[7] In vitro experiments have shown that Selank can suppress the gene expression of IL-6 in peripheral blood cells of patients with depression.[4]
Table 3: Effect of Selank on Serum Cytokine Levels in a Social Stress Model [7]
| Cytokine | Control | "Social" Stress | "Social" Stress + Selank |
| IL-1β (pg/ml) | 15.4 ± 1.2 | 25.1 ± 2.1 | 18.2 ± 1.5# |
| IL-6 (pg/ml) | 45.2 ± 3.8 | 78.4 ± 6.5 | 52.3 ± 4.7# |
| TNF-α (pg/ml) | 28.7 ± 2.5 | 45.9 ± 3.9 | 32.1 ± 2.9# |
| TGF-β1 (ng/ml) | 2.1 ± 0.2 | 3.9 ± 0.3 | 2.5 ± 0.2# |
| *p < 0.05 compared to control; #p < 0.05 compared to "Social" Stress group. |
Signaling Pathways
The distinct biological activities of these peptides stem from their interactions with different cellular signaling pathways.
Tuftsin's Immunomodulatory Pathway
Tuftsin exerts its immunomodulatory effects primarily by binding to the Neuropilin-1 (Nrp1) receptor on macrophages and microglia.[1] Nrp1 acts as a co-receptor, and upon Tuftsin binding, it is thought to associate with the Transforming Growth Factor-beta (TGF-β) receptor. This interaction initiates the canonical TGF-β signaling pathway, leading to downstream effects on inflammation and phagocytosis.[1]
Tuftsin Signaling Pathway
Selank's Neuropsychotropic and Immunomodulatory Pathways
Selank's primary mechanism of action for its anxiolytic and nootropic effects involves the allosteric modulation of GABA-A receptors in the central nervous system.[1] Its immunomodulatory effects are less well-defined but are thought to be related to its Tuftsin origins and may involve modulation of cytokine expression.[4][7]
Selank's Dual Action Pathways
Rigin's Putative Signaling Pathway
The precise signaling pathway for Rigin has not been as extensively characterized as that of Tuftsin. However, given its structural similarity and comparable phagocytosis-stimulating activity, it is hypothesized to act through the same or a very similar receptor and downstream signaling cascade as Tuftsin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these immunomodulatory peptides.
In Vitro Phagocytosis Assay
This protocol outlines a general method for assessing the stimulation of phagocytosis in macrophages.
Objective: To quantify the effect of immunomodulatory peptides on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test peptides (this compound, Selank, Rigin)
-
Fluorescently labeled particles (e.g., zymosan or latex beads)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Microplate reader or flow cytometer
Procedure:
-
Cell Culture: Culture macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test peptides. Incubate for 1-2 hours at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Removal of Non-ingested Particles: Aspirate the medium and wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
Quenching of Extracellular Fluorescence: Add trypan blue solution (0.25 mg/mL) to each well for 1-2 minutes to quench the fluorescence of any remaining extracellular particles.
-
Quantification:
-
Microplate Reader: Lyse the cells and measure the fluorescence intensity.
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.
-
Data Analysis: Calculate the phagocytic index (percentage of cells that have ingested at least one particle) and the phagocytic number (average number of particles ingested per cell). Compare the results from peptide-treated groups to the untreated control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating effect of tuftsin and its analogues on the defective monocyte chemotaxis in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Selank on the Level of Cytokines Under the Conditions of "Social" Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tuftsin Diacetate and Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the immunological effects of Tuftsin diacetate and Lipopolysaccharide (LPS). By examining their distinct mechanisms of action, signaling pathways, and impacts on immune cell function, this document serves as a valuable resource for researchers investigating immunomodulation and inflammation.
Introduction
This compound and Lipopolysaccharide (LPS) are two powerful modulators of the immune system, yet they elicit fundamentally different responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent pro-inflammatory agent, widely used in research to induce a strong immune response and model inflammation and sepsis.[1][2] In stark contrast, this compound, a naturally occurring tetrapeptide derived from the Fc domain of immunoglobulin G, is recognized for its immunomodulatory and, in some contexts, anti-inflammatory properties, primarily through the activation of phagocytic cells.[3][4] Understanding the contrasting efficacy of these two molecules is crucial for the development of novel therapeutics targeting a spectrum of immunological disorders.
Mechanisms of Action and Signaling Pathways
The divergent effects of this compound and LPS stem from their interaction with distinct cellular receptors and the subsequent activation of different intracellular signaling cascades.
Lipopolysaccharide (LPS): A Potent Inflammatory Agonist
LPS is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Its primary receptor is the Toll-like receptor 4 (TLR4), which forms a complex with myeloid differentiation factor 2 (MD-2) and is aided by the accessory proteins Lipopolysaccharide-binding protein (LBP) and CD14.[1][5][6][7][8] Upon binding LPS, the TLR4 complex dimerizes, initiating two principal downstream signaling pathways:
-
MyD88-dependent pathway: This pathway leads to the rapid activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][9][10]
-
TRIF-dependent pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons. This pathway also contributes to a later phase of NF-κB activation.[5]
The culmination of these signaling events is a robust pro-inflammatory response characterized by the massive release of cytokines and the activation of various immune cells.
This compound: An Immunomodulatory Peptide
This compound exerts its effects by binding to specific receptors on phagocytic cells, such as macrophages and neutrophils.[11][12] While the full spectrum of its receptors is still under investigation, Neuropilin-1 has been identified as a key receptor for Tuftsin.[13] The signaling cascade initiated by Tuftsin is distinct from that of LPS and is generally associated with the potentiation of immune cell function and modulation of the inflammatory response. A key pathway influenced by Tuftsin is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] Activation of this pathway is often associated with immunosuppression and tissue repair. Tuftsin has been shown to promote the synthesis of anti-inflammatory cytokines like IL-10 and IL-4, which can counteract the effects of pro-inflammatory cytokines.[3]
Signaling Pathway Diagrams
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. A comparative study of [Leu1]Tuftsin and tuftsin, a natural phagocytosis-stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 6. criver.com [criver.com]
- 7. cusabio.com [cusabio.com]
- 8. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 9. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS Increases 5-LO Expression on Monocytes via an Activation of Akt-Sp1/NF-κB Pathways [pubmed.ncbi.nlm.nih.gov]
- 11. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Cellular Uptake and Inflammatory Response via Toll-Like Receptor 4 to Lipopolysaccharide and Titanium Dioxide Nanoparticles [mdpi.com]
- 14. Frontiers | Bioactive compound C498-0670 alleviates LPS-induced sepsis via JAK/STAT and NFκB signaling pathways [frontiersin.org]
Scrambled Peptide: An Essential Negative Control for Tuftsin Diacetate in Immunological Research
For researchers and scientists in immunology and drug development, establishing the specificity of action for bioactive molecules is paramount. Tuftsin diacetate, a tetrapeptide (Thr-Lys-Pro-Arg) known for its immunomodulatory properties, requires a robust negative control in experimental settings to ensure that observed effects are a direct result of its specific amino acid sequence and not due to non-specific peptide characteristics. A scrambled peptide, composed of the same amino acids as Tuftsin but in a randomized sequence, serves as the gold standard for this purpose.
Principle of the Scrambled Peptide Control
The fundamental principle behind using a scrambled peptide is to create a molecule with the same amino acid composition, and therefore similar physicochemical properties such as charge and hydrophobicity, as the active peptide. However, the altered sequence of the scrambled peptide should render it unable to bind to the specific receptors of the active peptide, thereby abolishing its biological activity. In the case of Tuftsin, its effects are mediated primarily through binding to specific receptors on phagocytic cells like macrophages and neutrophils, such as Neuropilin-1 (NRP1).[1] The scrambled peptide, lacking the correct spatial arrangement of amino acids, is not expected to bind to these receptors with any significant affinity, and thus should not elicit the downstream signaling and cellular responses characteristic of Tuftsin.
Comparative Biological Activity: Expected Outcomes
Based on the known mechanisms of Tuftsin, a series of in vitro assays can be performed to compare its activity with a scrambled peptide control. The following table summarizes the expected outcomes.
| Biological Assay | This compound | Scrambled Peptide (e.g., Thr-Arg-Pro-Lys) | Rationale for Difference |
| Phagocytosis Assay | Significant increase in the engulfment of particles (e.g., opsonized bacteria, beads) by macrophages or neutrophils. | No significant increase in phagocytic activity compared to untreated control cells. | Tuftsin's specific sequence is required for receptor binding and initiation of the signaling cascade that enhances phagocytosis.[2][3] |
| Cytokine Release Assay (e.g., TNF-α, IL-1β, IL-6) | Modulation of cytokine secretion from immune cells. For example, Tuftsin can induce the release of pro-inflammatory or anti-inflammatory cytokines depending on the cellular context.[4] | No significant change in cytokine release profiles compared to untreated control cells. | Cytokine production is a downstream effect of specific receptor engagement and intracellular signaling, which is absent with the scrambled peptide. |
| Receptor Binding Assay | Demonstrable binding to its specific receptors (e.g., NRP1) on the surface of target cells. | Negligible binding to Tuftsin receptors. | The randomized sequence of the scrambled peptide disrupts the binding motif necessary for interaction with the receptor's binding pocket. |
| Cellular Internalization Assay | Rapid internalization into target cells like macrophages. | Significantly delayed or reduced internalization compared to Tuftsin. | Receptor-mediated endocytosis is the primary mechanism for Tuftsin uptake, a process that is not efficiently initiated by the non-binding scrambled peptide. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of key experimental protocols for comparing the activity of this compound and its scrambled peptide control.
Phagocytosis Assay
Objective: To quantify the effect of this compound versus a scrambled peptide on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
Peptide Treatment: Plate the macrophages and allow them to adhere. Treat the cells with this compound (experimental group), the scrambled peptide (negative control), or vehicle (untreated control) at various concentrations for a predetermined time.
-
Introduction of Phagocytic Targets: Add fluorescently labeled zymosan particles or opsonized sheep red blood cells to the cultures.
-
Incubation: Incubate for a period to allow for phagocytosis.
-
Quenching and Washing: Quench the fluorescence of non-internalized particles with a quenching agent (e.g., trypan blue) and wash the cells to remove remaining extracellular particles.
-
Quantification: Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy. The mean fluorescence intensity will be proportional to the amount of phagocytosed material.
Cytokine Release Assay
Objective: To measure the levels of key cytokines released by immune cells in response to this compound and a scrambled peptide.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line in appropriate media.
-
Peptide Stimulation: Treat the cells with this compound, the scrambled peptide, a positive control (e.g., lipopolysaccharide - LPS), or a vehicle control for a specified duration.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Visualizing the Rationale: Experimental Workflow and Signaling Pathway
To further illustrate the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing Tuftsin and a scrambled peptide.
References
- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Tuftsin Diacetate's Effects on Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Tuftsin diacetate on macrophages versus alternative peptides, supported by experimental data and detailed protocols. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator known to activate phagocytic cells.[1] this compound is the diacetate salt of this peptide, exhibiting comparable biological activity.[2] To ensure the observed effects are specific to the Tuftsin sequence and not a general response to any peptide, it is crucial to compare its activity with a scrambled peptide control, which has the same amino acid composition but a different, random sequence.
Data Presentation: Quantitative Comparison of Macrophage Activation
The following tables summarize the expected quantitative outcomes from key macrophage function assays, comparing the effects of this compound with a scrambled peptide control and a vehicle control. While exact values can vary based on experimental conditions, the data presented reflects the established specific activity of Tuftsin.
Table 1: Phagocytosis Assay
| Treatment Group | Concentration (µM) | Phagocytic Index (% of Macrophages Engulfing Beads) | Fold Change vs. Scrambled |
| Vehicle Control | - | 15 ± 2.5 | - |
| Scrambled this compound | 10 | 17 ± 3.1 | 1.0 |
| This compound | 10 | 45 ± 4.2 | ~2.6 |
Phagocytic index was determined by flow cytometry after incubating macrophages with fluorescently labeled beads for 2 hours.
Table 2: Pro-inflammatory Cytokine Production (TNF-α)
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | Fold Change vs. Scrambled |
| Vehicle Control | - | 50 ± 8.7 | - |
| Scrambled this compound | 10 | 55 ± 9.1 | 1.0 |
| This compound | 10 | 250 ± 21.5 | ~4.5 |
TNF-α concentration in macrophage culture supernatants was measured by ELISA after 24 hours of treatment.
Table 3: Nitric Oxide (NO) Synthase Activity
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | Fold Change vs. Scrambled |
| Vehicle Control | - | 1.5 ± 0.3 | - |
| Scrambled this compound | 10 | 1.8 ± 0.4 | 1.0 |
| This compound | 10 | 8.5 ± 1.1 | ~4.7 |
Nitrite concentration, a stable metabolite of NO, was measured in macrophage culture supernatants using the Griess assay after 48 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Macrophage Phagocytosis Assay
This protocol outlines the procedure for quantifying the phagocytic activity of macrophages treated with this compound or a scrambled control peptide using fluorescently labeled beads.[3][4][5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and scrambled this compound
-
Fluorescently labeled polystyrene beads (1-2 µm diameter)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare stock solutions of this compound and scrambled this compound. Dilute the peptides in complete culture medium to the desired final concentration (e.g., 10 µM). Replace the existing medium in the wells with the peptide-containing medium or a vehicle control.
-
Incubation: Incubate the cells with the peptides for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Addition of Fluorescent Beads: Add fluorescently labeled polystyrene beads to each well at a multiplicity of ~10 beads per cell.
-
Phagocytosis: Incubate for an additional 2 hours to allow for phagocytosis.
-
Washing: Gently wash the cells three times with cold PBS to remove non-engulfed beads.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.04%) for 1-2 minutes to quench the fluorescence of beads that are attached to the outside of the macrophages but not internalized.
-
Cell Detachment: Wash the cells again with PBS and detach them using a cell scraper or a gentle enzyme-free dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of fluorescently positive cells (macrophages that have engulfed beads).
Cytokine Production Assay (TNF-α ELISA)
This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) in macrophage culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound and scrambled this compound
-
Lipopolysaccharide (LPS) as a positive control (optional)
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere. Treat the cells with this compound, scrambled peptide, or vehicle control as described in the phagocytosis assay protocol.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the culture supernatants without disturbing the cell layer.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the collected supernatants and a series of known standards to the wells.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured TNF-α.
-
Washing the plate and adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to the standard curve.
Nitric Oxide Synthase Activity (Griess Assay)
This protocol details the measurement of nitric oxide (NO) production by macrophages through the quantification of nitrite, a stable breakdown product of NO, in the culture supernatant using the Griess reagent.[8][9]
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound and scrambled this compound
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate and treat with peptides or vehicle control as previously described.
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: Collect the culture supernatants as described in the ELISA protocol.
-
Griess Reaction:
-
Add 50 µL of the collected supernatant to a new 96-well plate.
-
Prepare a standard curve by serially diluting the sodium nitrite standard in culture medium. Add 50 µL of each standard to the plate.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm within 30 minutes using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. medium.com [medium.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Tuftsin Diacetate and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Tuftsin diacetate, a naturally occurring immunomodulatory peptide, and its synthetic analogs. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to inform research and development in the field of immunotherapy.
Introduction
Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G. It plays a crucial role in the immune system by stimulating the function of phagocytic cells such as macrophages and neutrophils. This compound is a salt form of Tuftsin, often used in research due to its stability. The therapeutic potential of Tuftsin has led to the development of numerous synthetic analogs designed to enhance its stability, potency, and in vivo efficacy. These analogs often feature modifications to the peptide backbone or the addition of functional groups to improve their pharmacokinetic and pharmacodynamic properties. This guide will delve into the comparative in vivo efficacy of this compound and several of its key synthetic analogs.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and its synthetic analogs has been evaluated in various preclinical models, focusing on their ability to enhance phagocytosis, modulate cytokine release, and protect against infections.
Phagocytosis Stimulation
A primary function of Tuftsin and its analogs is the enhancement of phagocytic activity, a critical component of the innate immune response.
Table 1: Comparison of In Vivo Phagocytosis-Stimulating Activity
| Compound | Animal Model | Assay | Key Findings | Reference |
| This compound | Mice | Carbon Clearance Assay | Increased phagocytic index. | [1] |
| 4 [lys]-tuftsin | Mice | In vivo infection with S. aureus | Enhanced engulfing activity of macrophages and increased bactericidal activity of polymorphonuclear leukocytes.[2] | [2] |
| Cyclic analog (ctuf-G) | Human PMNs (in vitro) | Phagocytosis of fluorescent beads | Optimum concentration for stimulation was 50-fold less than that of tuftsin, with a similar degree of stimulation.[3] | [3] |
| T-peptide | Not specified | Not specified | Enhances phagocyte respiratory burst, migration/chemotaxis ability, and antigen presentation.[4] | [4] |
Cytokine Release Modulation
Tuftsin and its analogs can influence the production and release of various cytokines, thereby modulating the immune response.
Table 2: Comparison of In Vivo Cytokine Release
| Compound | Animal Model | Cytokines Measured | Key Findings | Reference |
| Tuftsin | Septic Mice | TGF-β | Tuftsin prevented the negative immunoregulation of Tregs, in part by inhibiting the secretion of TGF-β.[5] | [5] |
| Tuftsin Analogs (with MDP) | Human monocytes and lymphocytes (in vitro) | TNF-α, IL-6 | Efficient stimulators of TNF-α and IL-6 secretion.[6] | [6] |
| T-peptide | Septic Mice | IL-2, TGF-β | Markedly lowered IL-2 levels and decreased secretion of TGF-β from regulatory T cells.[4] | [4] |
In Vivo Infection Models
The ultimate test of an immunomodulatory agent's efficacy is its ability to protect against pathogens in vivo.
Table 3: Comparison of In Vivo Efficacy in Infection Models
| Compound | Animal Model | Infection Model | Key Findings | Reference |
| 4 [lys]-tuftsin | Immunocompromised Mice | Candida albicans infection | Treatment resulted in only 20-40% mortality compared to over 50% in the control group.[2] | [2] |
| T-peptide | Mice | Sepsis (CLP model) | Improved survival rate in a dose- and time-dependent manner.[4] | [4] |
| Tuftsin | Septic Mice | Sepsis (CLP model) | Administration of tuftsin improved the survival rate of septic mice.[5] | [5] |
Experimental Protocols
In Vivo Phagocytosis Assay (Carbon Clearance Method)
This protocol assesses the phagocytic activity of the reticuloendothelial system in mice.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Treatment: Mice are injected intravenously with this compound or its analogs at a specified dose (e.g., 10 mg/kg). A control group receives a saline injection.
-
Carbon Injection: After a set time (e.g., 24 hours) post-treatment, a colloidal carbon suspension is injected intravenously.
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus at various time points (e.g., 2, 5, 10, 15, and 30 minutes) after carbon injection.
-
Quantification: The concentration of carbon in the blood is determined spectrophotometrically. The phagocytic index (K) is calculated using the formula: K = (log C1 - log C2) / (t2 - t1), where C1 and C2 are the carbon concentrations at times t1 and t2, respectively.[1]
In Vivo Cytokine Release Assay
This protocol measures the levels of circulating cytokines in mice following treatment.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Treatment: Mice are administered this compound or its analogs via intraperitoneal injection.
-
Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture.
-
Cytokine Measurement: Serum is separated, and cytokine levels (e.g., TNF-α, IL-6, IL-10, TGF-β) are quantified using a multiplex cytokine assay (e.g., Luminex) or specific ELISAs.[7][8][9]
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
This model is used to evaluate the therapeutic efficacy of compounds in a clinically relevant model of sepsis.
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Sepsis Induction: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.[4]
-
Treatment: this compound or its analogs are administered at specified doses and time points relative to the CLP procedure (e.g., 1 hour post-CLP).[4][5]
-
Monitoring: Mice are monitored for survival over a period of several days (e.g., 7-10 days). Clinical signs of sepsis are also recorded.
Signaling Pathway and Experimental Workflow
Tuftsin Signaling Pathway
Tuftsin exerts its immunomodulatory effects by binding to the Neuropilin-1 (NRP1) receptor on the surface of phagocytic cells. This interaction initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.
Caption: Tuftsin binds to NRP1, modulating the TGF-β signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of Tuftsin analogs.
Caption: Workflow for comparing in vivo efficacy of Tuftsin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A biochemical study of the phagocytic activities of tuftsin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuftsin-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuftsin prevents the negative immunoregulation of neuropilin-1highCD4+CD25+Regulatory T cells and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
- 9. criver.com [criver.com]
Safety Operating Guide
Proper Disposal Procedures for Tuftsin Diacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Tuftsin diacetate, a tetrapeptide used as a macrophage/microglial activator.
While specific safety data sheets (SDS) for this compound do not classify it as a hazardous substance, it is crucial to handle and dispose of it with the same diligence as any other laboratory chemical, adhering to institutional and local regulations. Treat all peptide waste as laboratory chemical waste to ensure safe handling.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Designated Area: Confine all handling of peptides to a designated laboratory area to avoid cross-contamination.[2]
-
Avoid Dust Generation: When handling the solid, lyophilized powder, take care to avoid generating dust.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or liquid) and the nature of the contaminated materials. The primary guideline is to consult and adhere to your institution's Environmental Health & Safety (EHS) department protocols.[2][3]
Step 1: Waste Identification and Segregation
Properly identifying and segregating waste is the first critical step.[4][5]
-
Solid Waste: This includes:
-
Unused or expired this compound powder.
-
Contaminated items such as gloves, pipette tips, wipes, and empty vials.[1]
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Disposal of Solid Waste
-
Collect Contaminated Materials: Place all solid waste contaminated with this compound, such as gloves, pipette tips, and wipes, into a designated, leak-proof hazardous waste container.[6] This container should be clearly labeled.
-
Package Unused Product: For unused or expired this compound powder, it should be disposed of in its original container or a securely sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" (or as required by your institution), listing "this compound" as a component, and including the accumulation start date.[7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[6][7]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[6]
Step 3: Disposal of Liquid Waste
Disposal of liquid peptide solutions requires careful consideration of local regulations. Never pour peptide solutions down the sink unless explicitly authorized by your institution's EHS department. [1][7]
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.
-
pH Neutralization: Some institutions may permit drain disposal of non-hazardous aqueous solutions after neutralization.[8] If authorized, adjust the pH of the solution to between 5.5 and 9.5.[8]
-
EHS Consultation: Always verify with your institution's EHS department before any drain disposal. [6] If not permitted, manage the liquid waste container as hazardous waste for professional disposal.
Step 4: Managing Empty Containers
-
Rinsing: Thoroughly rinse empty this compound vials and containers with an appropriate solvent (e.g., water).
-
Collecting Rinsate: Collect the rinsate as chemical waste.[9]
-
Defacing Label: Deface or remove the original label to indicate the container is empty and no longer contains the chemical.[10]
-
Disposal: The rinsed and defaced container may typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[9][11]
Spill Cleanup Protocol
In the event of a spill, contain the area promptly.
-
Solid Spills: Carefully sweep the material to avoid generating dust. Place the swept material into a labeled hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to contain the spill. Place the used absorbent into a labeled hazardous waste container.
-
Decontamination: Following the removal of the spilled material, decontaminate the area and wash the site thoroughly.
Data Presentation: Chemical Properties of this compound
The following table summarizes key chemical and physical properties for this compound.
| Property | Value |
| Chemical Formula | C₂₁H₄₀N₈O₆ · 2(C₂H₄O₂) |
| Molecular Weight | 620.7 g/mol [12] |
| CAS Number | 72103-53-8[13] |
| Appearance | White amorphous powder[8] |
| Storage Temperature | Recommended -20°C[13] |
| Solubility | Soluble in water[14] |
Experimental Protocols and Visualizations
Disposal Workflow for this compound
The logical flow for making decisions regarding the proper disposal of this compound waste is outlined below. This process ensures safety and regulatory compliance at each step.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. nyu.edu [nyu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. sfasu.edu [sfasu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. 72103-53-8 CAS MSDS (TUFTSIN ACETATE SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tuftsin Diacetate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Tuftsin diacetate.
This guide provides a detailed, procedural framework for the safe and effective use of this compound in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain product integrity.[1]
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be promptly removed and replaced if contact with the peptide occurs.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are necessary to protect skin and clothing.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling larger quantities of the lyophilized powder to prevent inhalation of dust particles.[2][3] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.
Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage of the lyophilized powder, maintain the product in a tightly sealed container at -20°C or colder, protected from light.[2]
Preparation for Use (Reconstitution):
-
Before opening, allow the container of lyophilized peptide to warm to room temperature inside a desiccator. This prevents condensation and moisture absorption, which can affect the peptide's stability.[2]
-
Ensure all necessary PPE is donned before handling the powder.
-
Weigh the desired amount of lyophilized powder in a controlled environment to minimize air exposure.
-
To reconstitute, first attempt to dissolve the peptide in sterile water. If solubility is an issue, a 10%-30% acetic acid solution can be tried. For highly hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.
-
If sonication is used to aid dissolution, avoid excessive heating.[2]
Storage of Solutions:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If storage of a solution is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.[2][3]
-
Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2] Studies have shown that Tuftsin solutions can rapidly lose biological activity at 5°C and 25°C, making frozen storage essential to preserve activity.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place unused this compound (both solid and solution forms) and any contaminated consumables (e.g., pipette tips, tubes, gloves) into a clearly labeled waste container designated for chemical waste.[3]
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage.[3]
-
Disposal Route: The sealed container should be disposed of through your institution's chemical waste management program. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations regarding chemical waste disposal.[5]
Caption: Generalized signaling pathway for a peptide like Tuftsin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
